2-Morpholin-4-ylacetohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-morpholin-4-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-8-6(10)5-9-1-3-11-4-2-9/h1-5,7H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEXZVLTZDWEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325995 | |
| Record name | 2-morpholin-4-ylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-17-2 | |
| Record name | 770-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-morpholin-4-ylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Morpholinyl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Intermediate: A Technical Guide to 2-Morpholin-4-ylacetohydrazide (CAS 770-17-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholine-Hydrazide Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of biological activity and favorable pharmacokinetic properties is relentless. Among the privileged structures, the morpholine ring stands out for its capacity to improve aqueous solubility and metabolic stability, and its presence in numerous approved drugs is a testament to its utility.[1][2] When coupled with a hydrazide moiety—a versatile functional group known for its role as a key building block in the synthesis of a wide array of heterocyclic compounds with diverse biological activities—the resulting scaffold becomes a powerful tool in drug discovery.[3][4]
This technical guide provides an in-depth exploration of 2-Morpholin-4-ylacetohydrazide (CAS No. 770-17-2 ), a compound that embodies this strategic combination. It serves as a crucial intermediate in the synthesis of various derivatives, including Schiff bases and other heterocyclic systems, which have shown promise as antimicrobial agents.[5][6] This document will serve as a comprehensive resource for researchers, detailing the compound's properties, synthesis, reactivity, and potential applications, thereby empowering its effective utilization in the laboratory and in the broader context of drug development. The morpholine moiety, with its weak basicity and flexible conformation, can significantly influence the pharmacokinetic profile of a molecule, potentially enhancing its ability to cross the blood-brain barrier.[1][2] The hydrazide group, on the other hand, is a reactive handle that allows for facile derivatization, opening up a vast chemical space for the exploration of structure-activity relationships (SAR).[3]
Section 1: Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a starting material is paramount for its successful application in synthesis and biological screening. This section outlines the key characteristics of this compound.
Chemical and Physical Data
This compound is typically a white to off-white crystalline solid.[7] Its solubility in polar solvents such as water and ethanol facilitates its use in a variety of reaction conditions.[7] The key identifying information and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 770-17-2 | [7] |
| Molecular Formula | C₆H₁₃N₃O₂ | [7] |
| Molecular Weight | 159.19 g/mol | [8] |
| IUPAC Name | 2-(morpholin-4-yl)acetohydrazide | N/A |
| Synonyms | 4-Morpholineacetic Acid, Hydrazide; 2-Morpholinoacetohydrazide | [7] |
| Appearance | White to off-white crystalline solid | [7] |
| Boiling Point | 351.2 °C at 760 mmHg | [8] |
| Density | 1.172 g/cm³ | N/A |
| Solubility | Soluble in water and ethanol | [7] |
| Storage | Store at 2-8°C | [8] |
Spectral Data
FTIR (Fourier-Transform Infrared Spectroscopy): The presence of the hydrazide and morpholine functionalities can be confirmed by characteristic vibrational frequencies. Key expected absorptions include:
-
N-H stretching (from the -NHNH₂ group): typically in the range of 3200-3400 cm⁻¹ (often as two bands for the primary amine).
-
C=O stretching (amide I band of the hydrazide): around 1630-1680 cm⁻¹.
-
N-H bending (amide II band): near 1580-1620 cm⁻¹.
-
C-O-C stretching (ether linkage in the morpholine ring): a strong band in the 1070-1150 cm⁻¹ region.
-
C-N stretching (of the tertiary amine in the morpholine ring): around 1200-1250 cm⁻¹.
Section 2: Synthesis and Reactivity
The utility of this compound as a building block stems from its straightforward synthesis and the versatile reactivity of its terminal hydrazide group.
Recommended Synthesis Protocol
The synthesis of this compound is achieved through a two-step process starting from morpholine. The following protocol is adapted from the methodology described by Al-Tamiemi et al. (2015).[6]
Step 1: Synthesis of Ethyl morpholin-4-ylacetate
This initial step involves the N-alkylation of morpholine with ethyl chloroacetate. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Reactants: Morpholine, Ethyl chloroacetate, Triethylamine
-
Solvent: Benzene
-
Procedure:
-
To a solution of morpholine in benzene, add an equimolar amount of triethylamine.
-
Slowly add ethyl chloroacetate to the mixture with stirring.
-
Reflux the reaction mixture for several hours.
-
After cooling, the triethylamine hydrochloride precipitate is filtered off.
-
The solvent is removed from the filtrate under reduced pressure to yield crude ethyl morpholin-4-ylacetate, which can be purified further if necessary.
-
Step 2: Synthesis of 2-(morpholin-4-yl)acetohydrazide
The target compound is synthesized by the hydrazinolysis of the corresponding ethyl ester. This nucleophilic acyl substitution reaction is a standard and efficient method for the preparation of hydrazides.
-
Reactants: Ethyl morpholin-4-ylacetate, Hydrazine hydrate (80%)
-
Solvent: Ethanol
-
Procedure:
-
A mixture of ethyl morpholin-4-ylacetate (0.05 mol) and hydrazine hydrate (80%, 0.05 mol) in ethanol (20 mL) is refluxed for 6 hours.
-
The excess ethanol is removed by distillation.
-
Upon cooling, white crystals of 2-(morpholin-4-yl)acetohydrazide precipitate out.
-
The solid is collected by filtration and can be recrystallized from ethanol to afford the pure product.
-
Diagram: Synthesis Pathway of this compound
A two-step synthesis of the target compound.
Chemical Reactivity and Derivatization
The primary site of reactivity on this compound is the terminal -NH₂ group of the hydrazide moiety. This nucleophilic amine readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, commonly known as Schiff bases.[5][6] This reaction is a cornerstone of combinatorial chemistry and allows for the rapid generation of diverse compound libraries.
Formation of Schiff Bases:
The reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding N-acylhydrazone.
References
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2-Morpholin-4-ylacetohydrazide structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of 2-Morpholin-4-ylacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 770-17-2) is a bifunctional organic molecule that serves as a crucial building block in synthetic and medicinal chemistry. Its structure uniquely combines a saturated morpholine heterocycle with a reactive acetohydrazide moiety. This combination makes it an invaluable intermediate for the synthesis of a wide array of more complex molecules and novel heterocyclic systems.[1][2] The morpholine ring is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, and it is a core component of many approved drugs.[3] The hydrazide group, a potent nucleophile and a precursor to various functional groups, allows for straightforward chemical elaboration.[1][2]
This guide provides a detailed examination of the structure, physicochemical properties, and a field-proven, two-step synthetic pathway for this compound, designed for professionals engaged in chemical research and pharmaceutical development.
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound consists of a morpholine ring N-substituted at position 4 with an acetylhydrazide group. The nitrogen atom of the morpholine ring is a tertiary amine, while the hydrazide functional group contains both primary and secondary amine characteristics, offering multiple sites for chemical reactions.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 770-17-2 | [1][3] |
| Molecular Formula | C₆H₁₃N₃O₂ | [1][3] |
| Molecular Weight | 159.19 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 351.2°C at 760 mmHg | [3] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [1] |
| Storage Conditions | Store at 2-8°C | [3] |
The presence of both hydrogen bond donors (-NHNH₂) and acceptors (C=O, morpholine oxygen and nitrogen) contributes to its solubility in polar solvents. The hydrazide group is the primary center of reactivity, readily undergoing condensation and acylation reactions, making the compound a versatile intermediate for constructing larger, more complex molecular frameworks.[1]
Synthesis of this compound: A Two-Step Protocol
The most common and efficient synthesis of this compound is a two-step process. This pathway begins with the N-alkylation of morpholine to form an ester intermediate, followed by hydrazinolysis to yield the final product. This method is reliable, scalable, and utilizes readily available starting materials.
Synthetic Pathway Overview
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-morpholinoacetate (Intermediate)
Principle: This step involves a classic nucleophilic substitution reaction. The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate and displacing the chloride leaving group. A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.[2]
Experimental Protocol:
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq.), ethyl chloroacetate (1.0 eq.), and triethylamine (1.1 eq.) in a suitable solvent such as benzene or tetrahydrofuran (THF).
-
Reaction: Stir the mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter off the triethylamine hydrochloride salt that precipitates.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude ethyl 2-morpholinoacetate can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Step 2: Synthesis of this compound
Principle: This transformation is a nucleophilic acyl substitution known as hydrazinolysis. Hydrazine hydrate, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the intermediate ester (ethyl 2-morpholinoacetate). This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel ethanol, yielding the stable hydrazide product.[2] This is a standard and highly effective method for converting esters into hydrazides.[4][5]
Experimental Protocol:
-
Reagents & Setup: In a round-bottom flask, dissolve the crude ethyl 2-morpholinoacetate (1.0 eq.) from Step 1 in ethanol.
-
Reaction: Add an excess of hydrazine hydrate (typically 2-3 eq.) to the solution. Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture. The product, being a solid, will often crystallize out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Collect the white crystalline solid by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product, this compound, is typically obtained in high purity.[2]
Significance in Drug Development and Chemical Synthesis
The value of this compound lies in its role as a versatile synthetic intermediate.
-
Precursor to Heterocycles: The hydrazide functionality is a key precursor for synthesizing a variety of biologically active five-membered heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. These scaffolds are prevalent in compounds with demonstrated antimicrobial, anti-inflammatory, and antiviral activities.[1][2]
-
Medicinal Chemistry Scaffold: The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its presence can improve aqueous solubility, reduce metabolic lability, and provide a rigid conformational constraint.[3] Molecules containing the morpholine scaffold have found applications in oncology, cardiovascular disease, and neuroscience.[3][6]
-
Linker and Building Block: The molecule can be used as a linker to connect different pharmacophores or as a foundational piece for building larger, more complex lead compounds in drug discovery programs.
Conclusion
This compound is a compound of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its structure is optimized for synthetic elaboration, featuring the pharmacologically relevant morpholine ring and the chemically versatile hydrazide group. The two-step synthesis outlined in this guide is robust, efficient, and readily adaptable for laboratory-scale production. For researchers and scientists in the fields of organic synthesis and drug development, a thorough understanding of this molecule's properties and preparation is essential for leveraging its full potential in the creation of novel chemical entities.
References
- 1. CAS 770-17-2: 2-(morpholin-4-yl)acetohydrazide [cymitquimica.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. cas 770-17-2|| where to buy this compound [english.chemenu.com]
- 4. researchgate.net [researchgate.net]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
A Technical Guide to the Spectroscopic Characterization of 2-Morpholin-4-ylacetohydrazide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Morpholin-4-ylacetohydrazide, a heterocyclic compound of interest in medicinal chemistry and synthetic research. As a molecule incorporating both a morpholine ring and a hydrazide functional group, its structural verification relies heavily on robust analytical techniques. This document serves as a key resource for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and a thorough interpretation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By grounding the analysis in the fundamental principles of spectroscopy and established literature, this guide ensures scientific integrity and provides a self-validating framework for the characterization of this compound and its analogues.
Introduction and Scientific Context
This compound is a bifunctional organic molecule featuring a saturated morpholine heterocycle linked to an acetohydrazide moiety via a methylene bridge. The morpholine ring is a common pharmacophore in drug discovery, known to improve the pharmacokinetic properties of lead compounds.[1] The hydrazide group is a versatile chemical handle, serving as a precursor for the synthesis of a wide array of heterocyclic systems with potential biological activities.[2][3]
Given its role as a key synthetic intermediate, unambiguous structural confirmation of this compound is paramount. Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstone of this characterization process. IR spectroscopy provides definitive evidence for the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy offers a detailed map of the molecular skeleton, confirming atomic connectivity and chemical environments.
This guide is structured to provide not just the data, but the scientific rationale behind its interpretation, reflecting the analytical workflow of a seasoned research scientist.
Molecular Structure
The structural integrity of the molecule is the basis for all spectroscopic analysis. The key functional components to be identified are the secondary amine and ether within the morpholine ring, the aliphatic methylene linkers, and the carbonyl and N-H bonds of the hydrazide group.
Caption: Molecular Structure of this compound.
Synthesis Overview
A standard and efficient synthesis involves a two-step process.[2] First, morpholine is reacted with an ethyl chloroacetate ester, typically in the presence of a non-nucleophilic base like triethylamine, to form morpholin-N-ethyl acetate. Subsequently, this ester intermediate undergoes hydrazinolysis with hydrazine hydrate to yield the final product, this compound.[2] This synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or the intermediate ester, which would be readily detectable by the spectroscopic methods detailed below.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrumental noise.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹) after background subtraction.
Caption: Workflow for IR Spectrum Acquisition using ATR.
Interpretation of the IR Spectrum
The IR spectrum of this compound is a composite of the signals from its morpholine and acetohydrazide components. The key is to identify the characteristic bands for each functional group to confirm the structure.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Commentary |
| 3350–3150 | N-H Stretch (Hydrazide) | Medium-Strong | Often appears as two distinct bands for the symmetric and asymmetric stretching of the -NH₂ group, along with the -CONH- stretch.[5][6] |
| 2980–2840 | C-H Stretch (Aliphatic) | Medium-Strong | Arises from the CH₂ groups of the morpholine ring and the methylene bridge.[7] |
| ~1650 | C=O Stretch (Amide I) | Strong, Sharp | This is a highly characteristic, intense band for the carbonyl group in the hydrazide moiety.[6][8] |
| ~1530 | N-H Bend (Amide II) | Medium | This band is characteristic of secondary amides and hydrazides and involves coupling of N-H bending and C-N stretching.[5] |
| ~1115 | C-O-C Stretch (Ether) | Strong | A prominent, strong absorption characteristic of the ether linkage within the morpholine ring. |
| Below 1500 | Fingerprint Region | Complex | Contains numerous C-C, C-N stretching and bending vibrations that are unique to the overall molecular structure. |
Expert Analysis: The most telling features in the spectrum are the combination of N-H stretching bands above 3100 cm⁻¹, a strong Amide I (C=O) band around 1650 cm⁻¹, and a very strong C-O-C ether stretch near 1115 cm⁻¹. The presence of all three is compelling evidence for the successful synthesis of the target molecule. The absence of a strong C=O stretch around 1735 cm⁻¹ would confirm the complete conversion of the ethyl ester intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed structural information, elucidating the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.
Experimental Protocol: Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for hydrazides as it slows the exchange of labile N-H protons, allowing them to be observed as sharper signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., broadband decoupling) is typically used to produce a spectrum with a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Caption: General Workflow for NMR Data Acquisition.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a unique signature based on chemical shift, integration (proton count), and multiplicity (splitting pattern). The following assignments are based on the numbered structure in Section 1.1 and typical values found in the literature for similar structures.[9][10][11]
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Commentary |
| -CONH- (N10) | ~9.2 | Broad Singlet | 1H | The amide proton is deshielded by the adjacent carbonyl group and its chemical shift is concentration-dependent. |
| -NH₂ (N11) | ~4.2 | Broad Singlet | 2H | These terminal hydrazide protons are exchangeable with D₂O. |
| -O-CH₂- (C3, C5) | ~3.57 | Triplet | 4H | Protons adjacent to the electronegative oxygen atom are shifted downfield. They appear as a triplet due to coupling with adjacent -N-CH₂- protons.[12] |
| -N-CH₂-CO- (C7) | ~3.05 | Singlet | 2H | These methylene protons are adjacent to both a nitrogen and a carbonyl group. With no adjacent protons, they appear as a singlet. |
| -N-CH₂- (C2, C6) | ~2.40 | Triplet | 4H | Protons adjacent to the morpholine nitrogen. They are upfield relative to the C3/C5 protons.[12] |
Expert Analysis: The ¹H NMR spectrum is highly diagnostic. The presence of two distinct triplets with a 4H integration each is the classic signature of a symmetrically substituted morpholine ring.[11][12] A singlet with a 2H integration confirms the methylene bridge. Finally, the two broad singlets for the N-H protons, which would disappear upon adding a drop of D₂O to the sample, confirm the hydrazide moiety.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon (Position) | Chemical Shift (δ, ppm) | Commentary |
| -C=O (C8) | ~168 | The carbonyl carbon is the most deshielded and appears furthest downfield, a characteristic feature of amides and hydrazides. |
| -O-CH₂- (C3, C5) | ~66.2 | These carbons are attached to the electronegative oxygen atom of the morpholine ring.[9][10] |
| -N-CH₂-CO- (C7) | ~60.1 | The carbon of the methylene bridge, influenced by both the nitrogen and the carbonyl group. |
| -N-CH₂- (C2, C6) | ~53.1 | These carbons are attached to the morpholine nitrogen and are shielded relative to the C3/C5 carbons.[9][10] |
Expert Analysis: The ¹³C NMR spectrum should display exactly four distinct signals, confirming the molecule's symmetry. The downfield carbonyl signal above 165 ppm is definitive. The remaining three signals in the aliphatic region correspond to the three unique types of CH₂ groups, with their chemical shifts reflecting the electronegativity of the adjacent heteroatoms (O > N), consistent with established data for morpholine derivatives.[9][10]
Conclusion
The comprehensive spectroscopic analysis of this compound provides an unambiguous confirmation of its chemical structure. Infrared spectroscopy validates the presence of essential functional groups—N-H, C=O (Amide I), and C-O-C—while ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, respectively. The data presented in this guide, including characteristic chemical shifts and absorption frequencies, serves as an authoritative benchmark for researchers. By following the outlined experimental protocols and interpretative logic, scientists can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
The Multifaceted Therapeutic Potential of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The morpholine moiety, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it an attractive component in the design of novel therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by morpholine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. We will delve into the underlying mechanisms of action, explore structure-activity relationships, present key quantitative data, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.
Introduction: The Morpholine Scaffold - A Pillar in Modern Medicinal Chemistry
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the development of numerous pharmaceuticals.[4] Its presence in a molecule can significantly enhance pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by improving solubility and metabolic stability.[3] The nitrogen atom's basicity is tempered by the electron-withdrawing effect of the oxygen atom, influencing its pKa and interaction with biological targets.[5] This unique electronic and conformational profile allows morpholine-containing compounds to interact with a wide range of biological targets with high affinity and specificity. This guide will explore the diverse therapeutic applications of this remarkable scaffold.
Anticancer Activity: Targeting Key Signaling Pathways
Morpholine derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent activity against a variety of cancer cell lines.[5][6] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A predominant mechanism of action for many anticancer morpholine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[7]
Morpholine-containing compounds can act as ATP-competitive inhibitors of PI3K and/or mTOR kinases, effectively blocking downstream signaling and leading to cell cycle arrest and apoptosis.[7]
Quantitative Data: Anticancer Potency
The anticancer efficacy of morpholine derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [6] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [6] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [6] | |
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [6] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [6] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [6] |
Structure-Activity Relationship (SAR)
The anticancer activity of morpholine derivatives is significantly influenced by their structural features. Key SAR insights include:
-
Substitution on the Aromatic Ring: The presence and position of substituents on aromatic rings attached to the morpholine-containing scaffold play a crucial role. Electron-withdrawing groups, such as halogens, often enhance cytotoxic activity.[1]
-
Nature of the Linker: The linker connecting the morpholine ring to other pharmacophoric elements can impact potency and selectivity.
-
Stereochemistry: The stereochemistry of chiral centers within the morpholine ring or its substituents can lead to significant differences in biological activity.
Antimicrobial and Antifungal Activities: Combating Infectious Diseases
Morpholine derivatives have also emerged as promising agents in the fight against bacterial and fungal infections, including drug-resistant strains.[8][9][10]
Antibacterial Activity
The antibacterial mechanisms of morpholine derivatives are multifaceted and can include:
-
Disruption of Bacterial Cell Membranes: Some derivatives can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[8]
-
Induction of Reactive Oxygen Species (ROS): Certain compounds can induce the production of ROS within bacteria, causing oxidative stress and damage to essential biomolecules.[8]
-
Inhibition of Bacterial Protein Synthesis: Some morpholine-containing antibiotics, like linezolid, act by inhibiting the initiation of protein synthesis.[9]
The minimum inhibitory concentration (MIC) is the standard measure of antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [8] |
| Compound 12 | Mycobacterium smegmatis | 15.6 | [9] |
| Morpholine Derivative 3 | Enterococcus hirae | 3.125 (mg/mL) | [9] |
| Morpholine Derivative 6 | Bacillus anthracis | 6.25 (mg/mL) | [9] |
Antifungal Activity
A primary mechanism of antifungal action for many morpholine derivatives is the inhibition of ergosterol biosynthesis.[11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in the ergosterol pathway, such as sterol Δ14-reductase and Δ8-Δ7 isomerase, these compounds disrupt membrane integrity and function, leading to fungal cell death.[11]
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Sila-analogue 24 | Candida albicans | 1-2 | [11] |
| Cryptococcus neoformans | 1 | [11] | |
| Aspergillus niger | 2 | [11] | |
| UR-9751 | Candida albicans | Comparable to Fluconazole | [12] |
| Cryptococcus neoformans | Comparable to Fluconazole | [12] |
Anti-inflammatory and Antiviral Potential
Beyond their anticancer and antimicrobial properties, morpholine derivatives have also shown promise as anti-inflammatory and antiviral agents.
Anti-inflammatory Activity
The anti-inflammatory effects of morpholine derivatives can be attributed to the inhibition of key inflammatory mediators, such as:
-
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation. Some morpholine derivatives act as potent iNOS inhibitors.[13]
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a well-established anti-inflammatory strategy.[14][15]
| Compound | Target | IC50 | Reference |
| Compound 5c | iNOS | 0.12 ± 0.00 mM | [13] |
| Compound 3k | iNOS | 0.22 ± 0.02 mM | [13] |
| Compound 5f | iNOS | 0.25 ± 0.05 mM | [13] |
Antiviral Activity
The antiviral activity of morpholine derivatives is an area of growing interest. Potential mechanisms include:
-
Inhibition of Viral Enzymes: Some derivatives have been shown to inhibit crucial viral enzymes like HIV-1 protease and neuraminidase.[16][17]
-
Interference with Viral Entry and Replication: Morpholine-containing compounds may interfere with the processes of viral attachment, entry into host cells, or replication of the viral genome.
| Compound | Virus | Target | IC50 | Reference |
| Compound 23a | HIV-1 | Protease | 0.41 nM | [16] |
| Compound 27a | HIV-1 | Protease | 0.95 nM | [16] |
| Inhibitor m18 | HIV-1 | Protease | 47 nM | [18] |
| Inhibitor m1 | HIV-1 | Protease | 53 nM | [18] |
Experimental Protocols: A Practical Guide for Researchers
To facilitate the investigation of morpholine derivatives, this section provides standardized, step-by-step protocols for key in vitro assays.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Antibacterial Susceptibility (MIC)
This assay determines the minimum inhibitory concentration (MIC) of an antibacterial agent.
Protocol:
-
Prepare Bacterial Inoculum: Grow bacteria to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compound: Perform a two-fold serial dilution of the morpholine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral replication.
Protocol:
-
Cell Monolayer: Seed host cells in a multi-well plate to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the morpholine derivative.
-
Infection: Infect the cell monolayer with the virus-compound mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread.
-
Incubation: Incubate the plates until plaques (zones of cell death) are visible.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Conclusion and Future Perspectives
Morpholine derivatives represent a highly versatile and valuable class of compounds in drug discovery. Their broad spectrum of biological activities, coupled with their favorable pharmacokinetic properties, underscores their potential for the development of new and effective treatments for a range of diseases. The continued exploration of novel morpholine-based scaffolds, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic motif.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. preprints.org [preprints.org]
- 11. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Morpholine Ring: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The morpholine heterocycle, a simple six-membered ring containing both an oxygen and a nitrogen atom, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its frequent appearance in a multitude of FDA-approved drugs and clinical candidates is a testament to its remarkable ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[3][6][7][8][9] This technical guide provides an in-depth exploration of the multifaceted roles of the morpholine ring in drug design and development. We will dissect its fundamental physicochemical characteristics, delve into its metabolic profile, and survey its broad impact across diverse therapeutic areas, offering field-proven insights for researchers, scientists, and drug development professionals.
The Morpholine Moiety: A Profile of Advantageous Physicochemical Properties
The morpholine ring's value in drug design stems from a unique combination of structural and electronic features that positively influence a molecule's overall druglikeness.
Impact on Solubility and Lipophilicity
A critical challenge in drug development is achieving an optimal balance between aqueous solubility for systemic absorption and lipophilicity for membrane permeability. The morpholine ring is a powerful tool in this optimization process. The presence of the oxygen atom, capable of acting as a hydrogen bond acceptor, and the nitrogen atom, which can be protonated at physiological pH, significantly enhances aqueous solubility.[6][10]
Conversely, the saturated hydrocarbon backbone of the ring contributes to a degree of lipophilicity. This dual nature allows for a fine-tuning of a compound's partition coefficient (LogP), a key determinant of its pharmacokinetic profile. The introduction of a morpholine ring can often rescue a lead compound from poor solubility without dramatically increasing its lipophilicity to undesirable levels.[11][12]
Basicity and pKa
The morpholine nitrogen exhibits a pKa of approximately 8.7.[6] This moderate basicity is a key feature, as it ensures that a significant portion of morpholine-containing molecules are protonated and thus water-soluble at the pH of blood (around 7.4). This is a crucial factor for achieving adequate systemic exposure after administration. Compared to the more basic piperidine, the electron-withdrawing effect of the oxygen atom in morpholine tempers the nitrogen's basicity, which can be advantageous in reducing off-target effects associated with strong basicity.[13]
Conformational Flexibility
The morpholine ring typically adopts a chair conformation, providing a flexible yet defined three-dimensional scaffold.[11][12][14] This conformational pliancy allows morpholine-containing ligands to adapt their shape to fit optimally within the binding pockets of their biological targets, potentially leading to enhanced potency and selectivity.[1][3]
Metabolic Stability: A Key Advantage
A drug's metabolic fate is a critical determinant of its efficacy and safety. The morpholine ring generally imparts greater metabolic stability compared to other nitrogen-containing heterocycles like piperidine.[13]
Resistance to Cytochrome P450 (CYP) Oxidation
The primary route of metabolism for many drugs involves oxidation by cytochrome P450 enzymes. The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the electron density on the adjacent carbon atoms, making them less susceptible to oxidative metabolism by CYPs.[13] While not metabolically inert, the morpholine ring is less prone to N-dealkylation and ring oxidation compared to piperidine.[13][15]
The major metabolic pathways for morpholine-containing compounds include:
-
Oxidation of the morpholine ring: Hydroxylation can occur at the carbon atoms adjacent to the nitrogen or oxygen.[15]
-
N-oxidation: The nitrogen atom can be oxidized to form an N-oxide.[15][16]
-
Ring opening: Cleavage of the C-N or C-O bonds can lead to more polar metabolites.[15]
Improving Pharmacokinetic Profiles
The enhanced metabolic stability conferred by the morpholine ring often translates to a longer in vivo half-life, reduced clearance, and improved oral bioavailability for drug candidates.[3][4][6] This allows for less frequent dosing and a more predictable therapeutic window. A review of FDA-approved drugs from 2013 to 2023 containing a morpholine ring revealed that CYP3A4 is a primary enzyme involved in their metabolism.[6][17]
The Morpholine Scaffold in Action: A Survey of Therapeutic Applications
The versatility of the morpholine ring is evident in the wide array of pharmacological activities exhibited by molecules that incorporate this scaffold.[1][5][14][18]
Oncology
A significant number of morpholine-containing drugs are anticancer agents.[6][10] The morpholine moiety can be found in kinase inhibitors, where it often interacts with the hinge region of the kinase or serves to improve the pharmacokinetic properties of the molecule.[5] A notable example is Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.[19][20]
Central Nervous System (CNS) Disorders
The well-balanced lipophilic-hydrophilic profile of the morpholine ring makes it an excellent scaffold for developing CNS-penetrant drugs.[11][12][14][21][22] Its ability to improve solubility and cross the blood-brain barrier is a significant advantage in this therapeutic area.[11][12][21][22] Drugs like Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant, feature a morpholine ring.[19]
Infectious Diseases
The antibiotic Linezolid , used to treat infections caused by multi-resistant bacteria, contains a morpholine ring that is crucial for its activity and pharmacokinetic profile.[19][20] The morpholine moiety contributes to the drug's oral bioavailability and tissue penetration.
Table 1: Comparative Physicochemical Properties of Common Heterocyclic Scaffolds
| Heterocycle | pKa of Conjugate Acid | Typical LogP Contribution | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| Morpholine | ~8.7[6] | -1.0 to -0.5 | 1 (O), 1 (N) | 1 (N-H) |
| Piperidine | ~11.2 | -0.5 to 0.0 | 1 (N) | 1 (N-H) |
| Piperazine | ~9.8, ~5.6 | -1.5 to -1.0 | 2 (N) | 2 (N-H) |
| Tetrahydropyran | N/A | ~0.5 | 1 (O) | 0 |
This data is illustrative and can vary depending on the specific molecular context.
Experimental Workflow: Assessing the Impact of Morpholine Incorporation
The decision to incorporate a morpholine ring into a lead compound should be guided by a systematic experimental approach.
Conceptual Workflow Diagram
Caption: Workflow for evaluating the impact of morpholine incorporation.
Step-by-Step Experimental Protocols
-
Reaction Setup: Based on the structure of the lead compound, select an appropriate synthetic route. Common methods include the reaction of a dihaloethane with an amino alcohol or the cyclization of a diethanolamine derivative.[1][4][18][23]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove inorganic byproducts. Purify the crude product using column chromatography on silica gel.
-
Structural Characterization: Confirm the identity and purity of the synthesized morpholine analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Incubation Preparation: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH (as a cofactor), and the test compound (morpholine analog) in a phosphate buffer at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the line will give the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[15]
Conclusion: A Privileged Scaffold with a Bright Future
The morpholine ring is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance solubility, modulate lipophilicity, and improve metabolic stability makes it a highly attractive scaffold for the design of new therapeutics.[1][2][3][5] A deep understanding of its physicochemical properties and metabolic profile is essential for its rational application in drug discovery programs. As the quest for safer and more effective drugs continues, the humble morpholine ring is certain to remain a central player in the development of the medicines of tomorrow.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. enamine.net [enamine.net]
- 8. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 9. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 10. researchgate.net [researchgate.net]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | CoLab [colab.ws]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Morpholine - Wikipedia [en.wikipedia.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Hydrazide-Hydrazone Derivatives: A Versatile Scaffold in Modern Research and Drug Development
An In-depth Technical Guide for Researchers
Executive Summary: Hydrazide-hydrazone derivatives, a class of organic compounds characterized by the azomethine group (–NH–N=CH–) linked to a carbonyl moiety, have garnered significant attention in medicinal chemistry and materials science. Their synthetic accessibility and structural versatility make them a privileged scaffold in the development of novel therapeutic agents and advanced materials. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This guide provides a comprehensive technical overview of the synthesis, characterization, and diverse applications of hydrazide-hydrazone derivatives, offering field-proven insights for researchers and drug development professionals.
Chapter 1: The Hydrazide-Hydrazone Scaffold: A Structural and Physicochemical Overview
The core of a hydrazide-hydrazone derivative is the –C(=O)NHN=CH– functional group. This structural motif imparts unique physicochemical properties that are central to its reactivity and biological activity.
-
Structure and Tautomerism: The presence of the amide and imine functionalities allows for keto-enol (amido-iminol) tautomerism. In the solid state, they typically exist in the keto form, while in solution, an equilibrium between the keto and enol forms can be established. This tautomerism can significantly influence the molecule's interaction with biological targets.
-
Isomerism: The C=N double bond gives rise to geometric isomers (E/Z), which can possess different biological activities and physicochemical properties. The specific isomer obtained can often be controlled by the synthetic conditions.
-
Coordination Chemistry: The hydrazide-hydrazone moiety is an excellent ligand capable of forming stable complexes with various metal ions. This property is not only useful for analytical applications but has also been exploited to enhance the therapeutic potential of the compounds, with metal complexes often showing increased potency compared to the free ligands.
The nucleophilic and electrophilic centers within the hydrazide-hydrazone scaffold make it a reactive intermediate for synthesizing a variety of heterocyclic systems, such as pyrazoles, oxadiazoles, and thiazoles, further expanding its chemical diversity.
Chapter 2: Synthesis and Characterization
The synthesis of hydrazide-hydrazone derivatives is typically straightforward, making this class of compounds highly accessible for research and development.
Core Synthetic Workflow
The most common and efficient method for synthesizing hydrazide-hydrazones is a two-step process. First, a carboxylic acid ester is reacted with hydrazine hydrate to form a hydrazide intermediate. Second, this hydrazide is condensed with an appropriate aldehyde or ketone, usually under acidic catalysis, to yield the final hydrazide-hydrazone product.
Caption: General synthetic workflow for hydrazide-hydrazone derivatives.
Experimental Protocol: General Synthesis of a Hydrazide-Hydrazone Derivative
This protocol provides a self-validating system for the synthesis and purification of a target hydrazide-hydrazone.
Step 1: Synthesis of the Hydrazide Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve the starting carboxylic acid ester (1.0 equivalent) in a suitable alcohol solvent, such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-10 hours.
-
Isolation: After completion, cool the reaction mixture. The hydrazide product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The purity can be checked by melting point determination and TLC.
Step 2: Synthesis of the Hydrazide-Hydrazone
-
Reactant Preparation: Dissolve the synthesized hydrazide (1.0 equivalent) in an appropriate solvent like ethanol in a round-bottom flask.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount (2-3 drops) of a suitable acid, such as glacial acetic acid, to the mixture. This is a critical step as the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Reaction: Heat the mixture to reflux for 3-8 hours. Monitor the reaction's completion via TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The hydrazide-hydrazone derivative usually precipitates. Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and then recrystallize from a suitable solvent (e.g., ethanol, dioxane) to obtain the pure product.
Characterization Techniques
The successful synthesis and structural confirmation of hydrazide-hydrazone derivatives are validated through a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: This is a crucial first step for functional group identification. Key characteristic peaks include:
-
N-H stretching: A band in the region of 3100-3300 cm⁻¹.
-
C=O (Amide I) stretching: A strong absorption band typically around 1640-1680 cm⁻¹.
-
C=N (Imine) stretching: A band in the 1580-1640 cm⁻¹ region. The disappearance of the primary amine (NH₂) bands from the hydrazide intermediate and the appearance of the C=N band are strong indicators of a successful condensation reaction.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the chemical environment of protons. The most characteristic signals are the deshielded singlets for the -NH- proton (δ 10.0-12.0 ppm) and the azomethine -N=CH- proton (δ 8.0-9.0 ppm). The integration and splitting patterns of other signals, particularly from the aromatic or aliphatic portions of the molecule, confirm the overall structure.
-
¹³C NMR: Confirms the carbon skeleton. Key signals include those for the carbonyl carbon (C=O) and the imine carbon (C=N), typically found in the δ 160-180 ppm range.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming its elemental composition via the molecular ion peak [M+].
Chapter 3: The Pharmacological Landscape of Hydrazide-Hydrazone Derivatives
The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry due to its wide array of biological activities. The azomethine linkage is often crucial for receptor binding and eliciting a pharmacological response.
Antimicrobial Activity
Hydrazide-hydrazone derivatives have demonstrated significant potential in combating bacterial and fungal infections, which is particularly important given the rise of antibiotic-resistant strains.
-
Antibacterial Agents: Numerous studies have reported potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. For instance, certain derivatives have shown activity against methicillin-resistant S. aureus (MRSA) and other multidrug-resistant strains.
-
Antifungal Agents: These compounds have also been evaluated for their efficacy against various fungal pathogens, including Candida albicans.
-
Antitubercular Agents: The hydrazide moiety is famously a key component of isoniazid, a first-line drug against tuberculosis. Researchers have synthesized many hydrazide-hydrazone derivatives of isoniazid and other scaffolds, with some showing promising activity against Mycobacterium tuberculosis.
Mechanism of Action: The antimicrobial effect is often attributed to the azomethine group. Proposed mechanisms include the inhibition of essential enzymes like DNA gyrase, which blocks DNA replication, or glucosamine-6-phosphate synthase, which disrupts bacterial cell wall synthesis.
Caption: Proposed antibacterial mechanisms of action for hydrazide-hydrazones.
| Compound Type | Target Organism | Activity (MIC, µg/mL) | Reference |
| Isonicotinic Acid Hydrazones | Gram-positive bacteria | 1.95 - 7.81 | |
| 5-Nitrofuran-2-carboxylic Acid Hydrazones | S. epidermidis, S. aureus | 0.48 - 15.62 | |
| 2-Propylquinoline-4-carboxylic Acid Hydrazones | P. aeruginosa, S. aureus | 0.39 - 1.56 |
Anticancer Activity
Hydrazide-hydrazones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.
-
Cell Line Activity: Studies have demonstrated efficacy against breast (MCF-7, MDA-MB-231), prostate (PC-3), colon (HT-29), and neuroblastoma cell lines.
-
Mechanism of Action: The anticancer effects are often linked to the induction of apoptosis (programmed cell death). For example, potent derivatives have been shown to increase the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. Some derivatives also induce cell cycle arrest, for instance at the G1 phase, preventing cancer cells from proliferating.
-
Targeted Delivery: The hydrazone linker is sensitive to acidic pH. This property can be exploited for targeted drug delivery, as the microenvironment of solid tumors is often more acidic than that of healthy tissues. An appropriately designed hydrazone-linked drug can remain stable in the bloodstream and release its active cytotoxic payload preferentially at the tumor site.
Anticonvulsant Activity
Epilepsy is a neurological disorder for which new therapeutic options with improved efficacy and fewer side effects are needed. Hydrazide-hydrazone derivatives have been extensively investigated as potential anticonvulsant agents.
-
Pharmacological Models: Their activity is typically evaluated in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests, which represent different types of seizures.
-
Structure-Activity Relationship (SAR): Research has shown that the anticonvulsant activity is highly dependent on the nature of the substituents on the aromatic rings of the molecule. The presence of specific groups can modulate the compound's ability to cross the blood-brain barrier and interact with neuronal targets. The core –CO–NHN=CH– group is considered a key pharmacophore for this activity.
Chapter 4: Applications Beyond Medicine
The unique chemical properties of the hydrazide-hydrazone scaffold have led to its application in diverse fields beyond pharmacology.
Caption: Diverse research applications of hydrazide-hydrazone derivatives.
-
Corrosion Inhibition: Hydrazide-hydrazone derivatives have proven to be highly effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. The presence of heteroatoms (N, O) and aromatic rings in their structure facilitates strong adsorption through both physical and chemical interactions.
-
Analytical Chemistry: Due to their ability to form colored complexes with metal ions, hydrazones are widely used as spectrophotometric reagents for the detection and quantification of various metal ions in environmental, biological, and pharmaceutical samples. They are also employed as chemosensors for detecting specific anions and organic molecules.
Chapter 5: Future Perspectives and Drug Design Strategies
The field of hydrazide-hydrazone research is continuously evolving. The synthetic tractability of this scaffold allows for the systematic modification of its structure to optimize biological activity and reduce toxicity.
-
Structure-Activity Relationship (SAR) Studies: A key area of focus is the elucidation of SAR. By synthesizing libraries of derivatives with varied substituents and correlating the structural changes with biological activity, researchers can identify the key molecular features required for potency and selectivity. For example, in anticonvulsant research, it has been suggested that smaller, electron-donating polar groups at the para-position of an aromatic ring may enhance activity in the MES test.
-
Molecular Hybridization: A promising strategy involves creating hybrid molecules by combining the hydrazide-hydrazone scaffold with other known pharmacophores. This approach aims to develop multifunctional drugs that can hit multiple biological targets simultaneously, which is particularly relevant for complex diseases like cancer.
-
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how these derivatives will bind to their target proteins. These computational insights can guide the rational design of new, more potent, and selective compounds, accelerating the drug discovery process.
The versatility, synthetic accessibility, and broad range of activities ensure that hydrazide-hydrazone derivatives will remain an important and fruitful area of research for years to come.
A-Z Guide to 2-Morpholin-4-ylacetohydrazide: The Versatile Building Block in Modern Synthesis
Abstract
The morpholine nucleus is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties such as enhanced solubility and metabolic stability.[1][2] 2-Morpholin-4-ylacetohydrazide, a key derivative, has emerged as a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazide moiety and the beneficial morpholine ring, allows for its facile incorporation into various molecular frameworks. This technical guide provides an in-depth exploration of the synthesis, reaction pathways, and practical applications of this compound, with a focus on its role in constructing biologically active molecules. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in drug discovery and synthetic chemistry to leverage this potent synthon in their work.
Introduction: The Strategic Advantage of the Morpholine Moiety
Morpholine is a six-membered heterocycle containing both nitrogen and oxygen atoms.[2] This structure is not merely a passive component; it actively enhances the pharmacological profile of a molecule. The weakly basic nitrogen can improve aqueous solubility, while the oxygen atom can participate in hydrogen bonding, strengthening interactions with biological targets like enzymes and receptors.[1] Its incorporation is a well-established strategy in drug design, seen in therapeutics like the antibiotic Linezolid.[3]
This compound capitalizes on these benefits by linking the morpholine ring to a reactive hydrazide group (-CONHNH2) via an acetyl spacer. This hydrazide function is a cornerstone of heterocyclic synthesis, readily undergoing condensation and cyclization reactions to form stable five- and six-membered rings. This guide will illuminate the pathways to harness this reactivity.
Synthesis of the Core Building Block: this compound
The preparation of this compound is a straightforward, two-step process that begins with common laboratory reagents. The reliability of this synthesis is crucial for its widespread use as a building block.
Step 1: Synthesis of Ethyl 2-morpholinoacetate (1) The synthesis commences with the nucleophilic substitution of ethyl chloroacetate by morpholine. The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the chloride ion. Triethylamine is typically employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Step 2: Hydrazinolysis of Ethyl 2-morpholinoacetate to yield this compound (2) The ester intermediate is then converted to the target hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is highly efficient, with the lone pair of the terminal nitrogen in hydrazine attacking the electrophilic carbonyl carbon of the ester.
Workflow for Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound (2)
Materials:
-
Morpholine
-
Triethylamine
-
Benzene (or a suitable alternative solvent like Toluene or Acetonitrile)
-
Hydrazine hydrate (80% or higher)
-
Ethanol
Procedure:
Part A: Ethyl 2-morpholinoacetate (1) [8]
-
To a solution of morpholine (0.1 mol) in 100 mL of dry benzene in a 250 mL round-bottom flask, add triethylamine (0.1 mol).
-
Add ethyl chloroacetate (0.1 mol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed to completion. Triethylamine is a non-nucleophilic base chosen to scavenge the HCl byproduct without competing in the main reaction.
-
-
Cool the reaction mixture to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.
-
Wash the filtrate with water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester (1) as an oil, which can be used in the next step without further purification.
Part B: this compound (2) [8]
-
Dissolve the crude ethyl 2-morpholinoacetate (1) (approx. 0.1 mol) in 150 mL of ethanol in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (0.15 mol) to the solution.
-
Heat the mixture under reflux for 8-10 hours. The completion of the reaction can be monitored by the disappearance of the ester spot on TLC.
-
Causality Insight: An excess of hydrazine hydrate is used to ensure the complete conversion of the ester. Ethanol is an excellent solvent for both the ester and hydrazine, facilitating the reaction.
-
-
After reflux, reduce the volume of the solvent by about two-thirds using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Expected Yield: 75-85% (overall). Characterization: The product should be characterized by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.
Applications in Heterocyclic Synthesis
The true utility of this compound is demonstrated in its conversion to a variety of heterocyclic systems. The -NHNH2 group is a potent binucleophile, enabling cyclization reactions with a range of electrophilic partners.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are a class of heterocycles renowned for their broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[9][10][11] this compound serves as an excellent precursor for 5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol, a key intermediate for further functionalization.
Workflow for 1,2,4-Triazole Synthesis
Caption: General scheme for the synthesis of 1,2,4-triazole derivatives.
Detailed Experimental Protocol: Synthesis of 5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol (4)[9]
Materials:
-
This compound (2)
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide (2N solution)
Procedure:
Part A: N-(morpholinoacetyl)thiosemicarbazide (3)
-
In a 250 mL round-bottom flask, dissolve this compound (2) (0.01 mol) in ethanol (50 mL).
-
Add ammonium thiocyanate (0.012 mol) and a few drops of concentrated HCl.
-
Reflux the mixture for 5-6 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol to afford the thiosemicarbazide intermediate (3).
-
Causality Insight: The reaction of a hydrazide with thiocyanate in a neutral or slightly acidic medium is a classic method to form a thiosemicarbazide. The acid catalyzes the addition of the hydrazide to the thiocyanate.
-
Part B: Cyclization to 5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol (4)
-
Suspend the thiosemicarbazide (3) (0.01 mol) in 2N aqueous sodium hydroxide solution (50 mL).
-
Reflux the mixture for 3-4 hours until a clear solution is obtained.
-
Causality Insight: The strong base promotes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the thiocarbonyl carbon, followed by dehydration to form the stable triazole ring.
-
-
Cool the solution in an ice bath and carefully acidify with cold dilute hydrochloric acid to a pH of 5-6.
-
The white precipitate of the triazole-thiol (4) is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol.
Further Reactions: The resulting triazole-thiol (4) is a versatile intermediate. The thiol group can be alkylated, and the secondary amine in the triazole ring can participate in reactions like the Mannich reaction with formaldehyde and secondary amines to generate a library of derivatives (5-8).[8]
Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is another heterocycle of significant interest, present in compounds with antimicrobial, anti-inflammatory, and anticancer activities.[12][13][14][15] The synthesis from this compound typically proceeds through the same thiosemicarbazide intermediate (3) used for triazoles, but the cyclization is performed under acidic conditions.
Detailed Experimental Protocol: Synthesis of 5-(morpholinomethyl)-1,3,4-thiadiazol-2-amine
Materials:
-
N-(morpholinoacetyl)thiosemicarbazide (3)
-
Concentrated Sulfuric Acid
Procedure:
-
Carefully add N-(morpholinoacetyl)thiosemicarbazide (3) (0.01 mol) in small portions to ice-cold concentrated sulfuric acid (20 mL) with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a cold, concentrated ammonia solution.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture).
-
Causality Insight: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the thiocarbonyl group, making it more electrophilic for the intramolecular attack by the hydrazide's oxygen atom, leading to the formation of the 1,3,4-thiadiazole ring after dehydration.
-
Biological Significance of Synthesized Derivatives
The value of this compound as a building block is ultimately validated by the biological activity of its derivatives. The morpholine moiety itself is known to be a pharmacophore in various therapeutically important drugs.[3]
-
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that heterocycles, such as 1,2,4-triazoles and 1,3,4-thiadiazoles containing a morpholine substituent, exhibit significant antimicrobial and antifungal properties.[3][16][17] For instance, certain 1,2,4-triazole derivatives have shown notable activity against M. smegmatis and yeast-like fungi such as C. albicans.[3] The combination of the morpholine ring and the heterocyclic core often leads to a synergistic enhancement of biological activity.[1]
-
Anticancer Activity: Hydrazide-hydrazone structures, which are key intermediates and final products in the reactions of this compound, are widely investigated as potential anticancer agents.[18][19][20][21] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[19][20] Derivatives incorporating the morpholinomethyl-triazole or -thiadiazole scaffold have shown promise, with some compounds exhibiting IC50 values in the low micromolar range against cell lines like HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer).[15][22]
Table 1: Representative Biological Activities of Morpholine-Containing Heterocycles
| Heterocyclic Core | Derivative Type | Target Organism/Cell Line | Reported Activity | Reference |
| 1,2,4-Triazole | Thiol derivative | M. smegmatis, C. albicans | Active at 15.6 µg/mL (MIC) | [3] |
| 1,3,4-Thiadiazole | Amine derivative | HepG-2, A-549 cancer cells | IC50 values of 4.37 µM and 8.03 µM | [15] |
| Hydrazone | Quinoline-hydrazone | MCF-7 breast cancer cells | IC50 values of 7.01-7.05 µM | [19] |
| Thiazolidinone | Etodolac derivative | PC-3 prostate cancer cells | 58.24% growth inhibition at 10 µM | [20] |
Conclusion and Future Outlook
This compound has proven to be a robust and indispensable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its hydrazide group provide a reliable platform for generating molecular diversity. The inherent pharmacological advantages conferred by the morpholine ring make the resulting heterocyclic compounds prime candidates for drug discovery programs. Future research will likely focus on expanding the library of heterocycles derived from this synthon and exploring their potential in treating a wider range of diseases, including viral infections and neurodegenerative disorders. The continued application of this versatile building block will undoubtedly fuel innovation in the development of next-generation therapeutics.
References
- 1. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Ethyl 2-Morpholinoacetate [myskinrecipes.com]
- 6. biosynce.com [biosynce.com]
- 7. Ethyl 2-Morpholinoacetate | C8H15NO3 | CID 2734105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tijer.org [tijer.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis, cytotoxicity, and pro-apoptosis activity of etodolac hydrazide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
The Unseen Workhorse: A Technical Guide to 2-Morpholin-4-ylacetohydrazide, a Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 2-Morpholin-4-ylacetohydrazide, a heterocyclic compound that has emerged as a pivotal building block in the landscape of drug discovery and development. While not a therapeutic agent in itself, its role as a versatile precursor and a privileged scaffold is critical in the synthesis of a diverse array of biologically active molecules. We will delve into the historical context of its parent structure, morpholine, detail its synthesis, and illuminate its application in the construction of novel compounds with significant pharmacological potential, including antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic and medicinal chemistry endeavors.
Introduction: The Significance of the Morpholine Scaffold
In the realm of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with a variety of biological targets with high affinity. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug design.[2] The presence of the morpholine moiety can enhance the pharmacokinetic profile of a drug candidate, facilitating its journey through the body to its site of action.[3]
This compound represents a key functionalized derivative of this privileged structure. The incorporation of a hydrazide group provides a reactive handle for a wide range of chemical transformations, allowing for the facile construction of more complex molecular architectures. This guide will specifically focus on the synthesis, properties, and synthetic utility of this important, yet often overlooked, chemical intermediate.
Synthesis and Physicochemical Properties
The synthesis of this compound is a straightforward and efficient two-step process, making it a readily accessible building block for synthetic chemists.
Synthetic Pathway
The synthesis commences with the nucleophilic substitution of ethyl chloroacetate with morpholine, followed by hydrazinolysis of the resulting ester.[4][5]
Experimental Protocol: Synthesis of this compound [4][5]
Step 1: Synthesis of Ethyl 2-morpholinoacetate
-
To a solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent such as benzene or ethanol, add ethyl chloroacetate (1.0 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and filter to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude ethyl 2-morpholinoacetate, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 2-morpholinoacetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to afford this compound as a crystalline solid.
Caption: Synthetic pathway of this compound.
Physicochemical Data
| Property | Value |
| Molecular Formula | C6H13N3O2 |
| Molecular Weight | 159.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and ethanol |
Applications in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of a variety of heterocyclic compounds with demonstrated biological activities. The terminal hydrazide group serves as a nucleophile and a precursor for cyclization reactions, enabling the construction of five- and six-membered heterocyclic rings.
Synthesis of Schiff Bases and their Antimicrobial Activity
One of the most common applications of this compound is its condensation with various aldehydes and ketones to form Schiff bases (imines).[4][5] These Schiff bases are not merely intermediates but often exhibit biological activity themselves.
Experimental Protocol: General Synthesis of Schiff Bases from this compound [4]
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired aromatic aldehyde or ketone (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to allow the Schiff base to precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent.
The resulting Schiff bases have been screened for their antibacterial and antifungal properties, showing promising activity against various pathogens.[4]
Precursor to 1,3,4-Oxadiazoles, 1,2,4-Triazoles, and 1,3,4-Thiadiazoles
This compound is a key starting material for the synthesis of several important five-membered aromatic heterocycles, known as diazoles and thiadiazoles. These ring systems are present in numerous approved drugs and are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8]
The general synthetic strategy involves the initial formation of an intermediate, often a thiosemicarbazide or an acylhydrazone, which then undergoes cyclization to form the desired heterocyclic ring.
Caption: Synthetic utility of this compound.
Derivatives of 1,3,4-oxadiazole synthesized from this compound have shown significant antimicrobial activity.[6][7]
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with many derivatives exhibiting potent anticancer and antifungal properties.[9][10] The synthesis of these compounds often proceeds through a thiosemicarbazide intermediate derived from this compound.[5]
Similarly, 1,3,4-thiadiazoles are another class of heterocycles with a broad spectrum of biological activities, and their synthesis can be readily achieved from the same thiosemicarbazide precursor.[8]
Mechanism of Action and Pharmacological Insights
While this compound itself is not biologically active, the heterocycles derived from it interact with various biological targets. For instance, many of the antimicrobial derivatives are believed to exert their effects by inhibiting essential enzymes in bacteria and fungi. The anticancer derivatives, particularly the triazoles, have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.[11]
The morpholine moiety in these derivatives often plays a crucial role in their pharmacological profile. It can form hydrogen bonds with amino acid residues in the active site of target proteins and improve the overall solubility and pharmacokinetic properties of the molecule.[2]
Future Perspectives and Conclusion
This compound is a testament to the principle that the value of a chemical compound is not always in its direct biological activity, but in its potential as a versatile building block. Its straightforward synthesis and the reactivity of its hydrazide group make it an invaluable tool for medicinal chemists. The diverse range of biologically active heterocycles that can be accessed from this simple precursor underscores its importance in the ongoing quest for new and effective therapeutic agents.
Future research will likely focus on expanding the library of derivatives synthesized from this compound and exploring their potential in a wider range of therapeutic areas. The development of novel synthetic methodologies that allow for greater molecular diversity will further enhance the utility of this important scaffold. As our understanding of disease mechanisms deepens, the ability to rapidly synthesize and screen novel compounds will be paramount, and versatile intermediates like this compound will continue to play a central role in this endeavor.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Synthesis of Novel Schiff Bases from 2-Morpholin-4-ylacetohydrazide: A Detailed Guide to Protocol and Application
Introduction: The Versatility of Morpholine-Containing Schiff Bases
In the landscape of medicinal chemistry and materials science, Schiff bases, characterized by their azomethine group (-C=N-), represent a cornerstone of synthetic versatility and functional diversity.[1][2] Their facile synthesis and the electronic properties of the imine linkage make them exceptional ligands for coordination chemistry and pivotal intermediates in organic synthesis.[1] When the Schiff base scaffold is functionalized with a morpholine moiety, a unique synergy of physicochemical properties emerges. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine function, is a well-established pharmacophore known to enhance drug-likeness and biological activity.
The incorporation of a morpholine nucleus into Schiff base structures has been shown to yield compounds with a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This application note provides a comprehensive, in-depth guide for researchers on the synthesis of a series of Schiff bases derived from 2-Morpholin-4-ylacetohydrazide. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and discuss the critical characterization techniques and potential applications of these promising compounds.
Reaction Schematics and Mechanism
The synthesis of Schiff bases from this compound is a two-step process. The first step involves the synthesis of the hydrazide intermediate, followed by its condensation with a suitable aromatic aldehyde.
Part 1: Synthesis of this compound
The initial step is the N-alkylation of morpholine with ethyl chloroacetate, followed by hydrazinolysis of the resulting ester.
References
Application Notes: Synthesis and Utility of Novel Hydrazones from 2-Morpholin-4-ylacetohydrazide
Introduction: The Strategic Role of the Morpholine-Hydrazone Scaffold in Drug Discovery
The hydrazone moiety (-C(=O)NHN=CH-) is a privileged structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] When coupled with a morpholine ring, a heterocyclic amine known to improve physicochemical properties and pharmacokinetic profiles of drug candidates, the resulting scaffold presents a powerful platform for the development of novel therapeutics.[3][4] The morpholine ring is a versatile and accessible building block that can enhance potency and provide compounds with desirable drug-like characteristics.[4]
This guide provides a detailed exploration of 2-morpholin-4-ylacetohydrazide as a key intermediate for synthesizing a diverse library of bioactive hydrazones. We will elucidate the underlying chemical principles, provide robust, step-by-step protocols for synthesis, and present data on the biological evaluation of these novel compounds. The methodologies described herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Core Chemistry: The Mechanism of Hydrazone Formation
The synthesis of hydrazones is a classic condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). The reaction is typically acid-catalyzed and proceeds via a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazide's -NH2 group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolhydrazine.
-
Dehydration: This intermediate then undergoes an acid-catalyzed elimination of a water molecule to form the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone linkage.
The reaction is reversible, and the rate is pH-dependent. A slightly acidic medium is optimal as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, while not excessively protonating the nucleophilic nitrogen of the hydrazide, which would render it non-reactive.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: this compound
The journey to novel hydrazones begins with the synthesis of the core hydrazide building block. This two-step process starts from commercially available morpholine.[5][6]
Workflow for Synthesis of this compound
Caption: Synthetic workflow for the preparation of the key hydrazide intermediate.
Step-by-Step Protocol:
Step 1: Synthesis of Ethyl 2-morpholinoacetate [5][6]
-
To a solution of morpholine (1.0 eq) in dry benzene, add triethylamine (1.1 eq) as an acid scavenger.
-
Cool the mixture in an ice bath and add ethyl chloroacetate (1.0 eq) dropwise with continuous stirring. The triethylamine is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter off the triethylamine hydrochloride salt that has precipitated.
-
Remove the benzene solvent from the filtrate under reduced pressure to yield the crude ethyl 2-morpholinoacetate, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of this compound [5][6]
-
Dissolve the crude ethyl 2-morpholinoacetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution. The excess hydrazine ensures the complete conversion of the ester.
-
Reflux the reaction mixture for 8-12 hours. The nucleophilic substitution of the ethoxy group of the ester by the hydrazine forms the desired hydrazide.
-
Monitor the reaction by TLC until the starting ester spot disappears.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid residue is triturated with cold diethyl ether, filtered, and dried to afford pure this compound. The product can be further purified by recrystallization from ethanol if necessary.
Expected Characterization Data for this compound:
-
Appearance: White crystalline solid.
-
IR (cm⁻¹): Look for characteristic peaks for N-H stretching (around 3300-3200 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and C-O-C stretching of the morpholine ring.[7]
-
¹H NMR: Expect signals for the morpholine protons (typically two triplets around 2.5 and 3.6 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, and exchangeable protons for the -NHNH₂ group.[7]
Part 2: General Protocol for the Synthesis of Novel Hydrazones
This protocol describes the condensation of this compound with various aromatic or heterocyclic aldehydes to generate a library of novel hydrazones.[8][9][10]
General Reaction Scheme for Hydrazone Synthesis
Caption: General reaction scheme for the synthesis of novel hydrazones.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.[8]
-
To this solution, add the desired substituted aldehyde (1.0-1.1 eq). Using a slight excess of the aldehyde can help drive the reaction to completion.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid. The acid catalyst is essential to facilitate the dehydration step of the mechanism.[9]
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80°C) for 3-5 hours.[8]
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The formation of a new, less polar spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the precipitate by filtration, wash it with a small amount of cold ethanol or the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. If necessary, the hydrazone can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Characterization Data for Novel Hydrazones:
-
IR (cm⁻¹): Appearance of a C=N (imine) stretching band (around 1600-1590 cm⁻¹) and the disappearance of the aldehyde C=O stretch. The amide C=O and N-H stretches will remain.[10]
-
¹H NMR: The most indicative signal is the appearance of a new singlet for the azomethine proton (-N=CH-), typically resonating downfield (around 8.0-8.5 ppm). The signals for the morpholine ring and the methylene group will also be present, along with signals corresponding to the aromatic aldehyde used.[7][8]
-
¹³C NMR: A signal for the azomethine carbon (-N=C-) will appear in the 135-145 ppm range.[8]
Application Data: Biological Activity of Morpholine-Hydrazones
Hydrazones synthesized from morpholine-containing hydrazides have demonstrated significant potential in various therapeutic areas. The morpholine moiety often contributes to target engagement, as seen in docking studies where its oxygen atom can form hydrogen bonds with active site residues.[11]
| Compound Class | Target/Assay | Example Activity Data | Reference |
| Anticancer | Human Breast Cancer (MCF-7) | IC₅₀ = 7.08 ± 0.42 µM | [11] |
| Human Liver Cancer (HepG2) | IC₅₀ = 6.31 ± 1.03 µM | [11] | |
| Neuroblastoma (Kelly cells) | IC₅₀ = 1.3 µM | [12] | |
| Antiviral | Influenza Virus Protein | Pronounced viral inhibitory property, comparable to Tamiflu | [13] |
| Antimicrobial | S. aureus (MRSA) | MIC = 3.125 µg/mL | [14] |
| E. coli | MIC = 12.5 µg/mL | [14] | |
| M. tuberculosis H37Rv | MIC = 3.13 µg/mL | [1] | |
| Anticonvulsant | Maximal Electroshock (MES) Test | Significant protection against convulsions | [1][15] |
| Pentylenetetrazole (scPTZ) Test | Active in animal models of epilepsy | [1][2] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Conclusion and Future Perspectives
This compound serves as an exceptionally versatile and valuable starting material for the synthesis of novel hydrazones with a wide array of biological activities. The synthetic protocols outlined in this guide are robust, high-yielding, and adaptable for creating large libraries of compounds for screening. The inherent drug-like properties conferred by the morpholine ring, combined with the proven bioactivity of the hydrazone linker, make this scaffold a highly attractive area for continued research in drug development. Future work should focus on expanding the diversity of the aldehyde and ketone coupling partners and performing extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis and Characterization of Some New Morpholine Derivatives" by Entesar O. AlTamiemi, Sameaa J. Khammas et al. [bsj.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 8. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies [html.rhhz.net]
- 12. research-management.mq.edu.au [research-management.mq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Versatile Synthesis of Bioactive 1,2,4-Triazole Derivatives from 2-Morpholin-4-ylacetohydrazide
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis of 4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol, a versatile heterocyclic building block, starting from 2-morpholin-4-ylacetohydrazide. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The incorporation of a morpholine moiety is a well-established strategy to enhance pharmacokinetic properties and biological activity, making it a "privileged structure" in drug design.[3][4][5][6] This document details the underlying chemical principles, step-by-step experimental procedures, characterization data, and potential derivatizations, equipping researchers with a robust method to generate novel compounds for screening and development.
Introduction: The Synergy of Morpholine and 1,2,4-Triazole Scaffolds
The search for novel therapeutic agents is often driven by the strategic combination of pharmacophores known to confer desirable biological and physicochemical properties. The 1,2,4-triazole ring is one such pharmacophore, renowned for its broad spectrum of pharmacological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[2] Its hydrogen bonding capacity, dipole character, and rigidity allow for potent interactions with various biological receptors.[2]
Parallelly, the morpholine ring is frequently incorporated into bioactive molecules to improve their drug-like properties.[3][4] Its inclusion can enhance aqueous solubility, improve metabolic stability, and introduce favorable interactions with biological targets, ultimately boosting potency and optimizing pharmacokinetics.[3][5]
This protocol focuses on the synthesis of a hybrid molecule that leverages the strengths of both scaffolds. By using this compound as a starting material, we create a direct pathway to 5-(morpholinomethyl)-substituted 1,2,4-triazoles, which are valuable precursors for developing new chemical entities with significant therapeutic potential.[7][8][9]
Overall Synthetic Strategy
The synthesis is a three-step process commencing with the readily available this compound. The core of the strategy involves the formation of a dithiocarbazinate intermediate, followed by a base-catalyzed intramolecular cyclization to yield the target 1,2,4-triazole ring system.
Caption: Overall workflow for the synthesis of 1,2,4-triazole derivatives.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of Potassium 2-(2-Morpholinoacetyl)hydrazine-1-carbodithioate (Intermediate)
Principle & Causality: This step involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of carbon disulfide (CS₂).[10][11] The reaction is conducted in the presence of potassium hydroxide (KOH), which acts as a base to deprotonate the hydrazide, increasing its nucleophilicity and facilitating the attack on CS₂. The resulting dithiocarbamic acid is unstable and is immediately converted to its stable potassium salt.[11]
Caption: Nucleophilic addition to form the dithiocarbazinate salt.
Protocol 1: Detailed Methodology
-
Reagents & Setup:
-
This compound (1.0 eq).
-
Potassium hydroxide (KOH) (1.0 eq).
-
Carbon disulfide (CS₂) (1.1 eq).
-
Absolute ethanol.
-
Round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
-
Procedure:
-
Dissolve this compound and potassium hydroxide in absolute ethanol in the round-bottom flask with gentle stirring.
-
Cool the solution to 0-5 °C using the ice bath.
-
Add carbon disulfide dropwise to the cold, stirring solution over 30 minutes. Caution: CS₂ is highly flammable and toxic.[12] Perform this step in a well-ventilated fume hood.
-
After the addition is complete, continue stirring the mixture at room temperature for 10-12 hours.
-
The precipitated potassium dithiocarbazinate salt is then collected by filtration.
-
Wash the solid product with a small amount of cold diethyl ether to remove any unreacted CS₂.
-
Dry the product under vacuum. The resulting salt is typically used in the next step without further purification.[13][14]
-
Part 2: Synthesis of 4-Amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol
Principle & Causality: This is the key ring-forming step. The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate. The reaction proceeds via nucleophilic attack by hydrazine, followed by an intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) and water. The use of a basic medium (from the hydrazine hydrate and the salt itself) is critical for directing the cyclization towards the 1,2,4-triazole ring system.[15] In acidic media, the same or similar intermediates often cyclize to form 1,3,4-thiadiazole derivatives.[16]
Caption: Cyclization pathway to the 1,2,4-triazole-3-thiol core.
Protocol 2: Detailed Methodology
-
Reagents & Setup:
-
Potassium 2-(2-morpholinoacetyl)hydrazine-1-carbodithioate (from Part 1) (1.0 eq).
-
Hydrazine hydrate (80-99%) (2.0-3.0 eq).
-
Water.
-
Dilute hydrochloric acid (HCl) or acetic acid.
-
Round-bottom flask with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Suspend the potassium salt from Part 1 in water within the round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux with continuous stirring for 4-6 hours. The evolution of hydrogen sulfide gas (rotten egg smell) should be noticeable. Caution: H₂S is toxic. This reaction must be performed in a fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the clear solution with dilute HCl or acetic acid to a pH of approximately 5-6.
-
The target compound will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Purification & Characterization:
-
The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.
-
The structure should be confirmed by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
| Technique | Expected Observations |
| FTIR (cm⁻¹) | ~3300-3100 (N-H str.), ~2600-2550 (S-H str., weak), ~1620 (C=N str.), ~1250 (C=S str.) |
| ¹H NMR (δ, ppm) | ~2.5 (t, 4H, Morpholine N-CH₂), ~3.6 (t, 4H, Morpholine O-CH₂), ~3.8 (s, 2H, -CH₂- bridge), ~5.0 (s, 2H, -NH₂, exchangeable with D₂O), ~13.5 (s, 1H, -SH, exchangeable with D₂O) |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to C₇H₁₃N₅OS. |
Applications: Further Derivatization
The synthesized 4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol is a valuable intermediate. The primary amine at the N-4 position is a nucleophilic handle for various transformations, most commonly the formation of Schiff bases through condensation with aldehydes.[7][17][18] These Schiff bases can themselves be bioactive or serve as intermediates for synthesizing Mannich bases, which have shown promising antimicrobial activities.[7][8]
Protocol 3: General Procedure for Schiff Base Formation
-
Dissolve the 1,2,4-triazole-3-thiol (1.0 eq) in ethanol.
-
Add a substituted aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture. The resulting solid Schiff base is collected by filtration and can be recrystallized from a suitable solvent like ethanol.
Caption: Synthesis of Schiff bases from the 4-amino-1,2,4-triazole.
Summary of Biological Potential
Derivatives of 1,2,4-triazole bearing a morpholine moiety have been reported to possess a wide range of biological activities. Studies on analogous compounds have demonstrated significant antibacterial and antifungal efficacy, sometimes exceeding that of standard drugs like ampicillin.[7][8] The combination of the triazole-thiol core, the flexible morpholinomethyl side chain, and further derivatization at the 4-amino position provides a rich scaffold for generating libraries of compounds for high-throughput screening against various pathogens and disease targets.
References
- 1. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 7. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Istanbul University Press [iupress.istanbul.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. researchgate.net [researchgate.net]
- 18. nepjol.info [nepjol.info]
Application Notes & Protocols: Antimicrobial and Antifungal Screening of 2-Morpholin-4-ylacetohydrazide Derivatives
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating morpholine and hydrazide moieties, represent a promising avenue for the development of new drugs with a broad spectrum of biological activities.[1][2][3] 2-Morpholin-4-ylacetohydrazide derivatives, in particular, combine the structural features of both pharmacophores, making them compelling candidates for antimicrobial and antifungal screening. This guide provides a comprehensive framework for researchers, detailing the rationale, experimental workflows, and step-by-step protocols for the systematic evaluation of these compounds. We present field-proven methodologies for primary screening via the Agar Well Diffusion assay, followed by quantitative determination of potency using the Broth Microdilution method for Minimum Inhibitory Concentration (MIC) and subsequent assays for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Scientific Rationale & Background
The Therapeutic Potential of Morpholine and Hydrazide Scaffolds
The morpholine ring is a key structural component in several established drugs, including the antifungal agent Amorolfine and the antibiotic Linezolid.[4][5] Its presence often confers favorable pharmacokinetic properties and biological activity. Morpholine-based antifungals primarily act by disrupting the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.[6][7] Specifically, they target two critical enzymes: sterol Δ14-reductase and Δ7-Δ8-isomerase.[4][8] This dual-target mechanism can be advantageous in circumventing the development of resistance.[7]
Hydrazide-hydrazones are another class of compounds renowned for their extensive range of bioactivities, including antibacterial, antifungal, and antitubercular properties.[1][3][9] The -CONH-N= functional group is a versatile scaffold that allows for the synthesis of a diverse library of derivatives, enabling fine-tuning of their biological profiles.[10] The combination of these two moieties in this compound derivatives offers a synergistic approach to designing novel antimicrobial agents.
Hypothesized Mechanism of Action in Fungi
The primary antifungal mechanism of morpholine derivatives is the inhibition of the ergosterol biosynthesis pathway, a pathway crucial for fungal cell membrane structure and function but absent in mammals, making it an excellent therapeutic target.[11] The inhibition of sterol Δ14-reductase and Δ7-Δ8-isomerase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates (e.g., ignosterol), which disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to cell death.[4][6][7]
Caption: Fungal Ergosterol Biosynthesis Pathway and Morpholine Inhibition.
Experimental Design & Workflow
A robust screening cascade is essential for the efficient identification and characterization of promising lead compounds. Our proposed workflow begins with a broad qualitative screen to identify active derivatives, followed by quantitative assays to determine their potency and cidal activity.
Caption: High-Throughput Screening Workflow for Novel Antimicrobials.
Detailed Protocols
PART A: Primary Screening - Agar Well Diffusion Assay
This method serves as a rapid and effective qualitative primary screen to identify derivatives with antimicrobial activity.[12][13] The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. A resulting clear zone of inhibition indicates antimicrobial activity.[12][14]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria[15]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi
-
Sterile Petri dishes (90 mm)
-
Standardized microbial cultures (bacterial and fungal)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Test compounds (dissolved in DMSO, e.g., 1 mg/mL)
-
Positive Controls: Ciprofloxacin (10 µg/mL) for bacteria; Fluconazole (25 µg/mL) for fungi
-
Negative Control: Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the target microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline (0.85% NaCl) or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[13][16]
-
Scientist's Note: Standardization of the inoculum is a critical step to ensure the reproducibility of susceptibility tests.[17]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]
-
Allow the plate to dry for 5-10 minutes with the lid slightly ajar in a biosafety cabinet.
-
-
Well Preparation and Compound Application:
-
Aseptically puncture the inoculated agar with a sterile cork borer to create uniform wells (typically 4-5 per plate).[18]
-
Carefully remove the agar plugs using a sterile needle or forceps.
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.[12]
-
Rationale: DMSO is used as the solvent for many organic compounds. It is essential to run a DMSO-only well as a negative control to ensure that the solvent itself does not exhibit any antimicrobial activity at the concentration used.
-
-
Incubation:
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.
-
A zone of inhibition around the well indicates that the compound has antimicrobial activity. The diameter of the zone is proportional to the compound's potency and diffusion characteristics.
-
PART B: Quantitative Analysis - Broth Microdilution for MIC
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[20][21][22][23]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi.[24]
-
Sterile 96-well flat-bottom microtiter plates.[25]
-
Multichannel pipette.
-
Test compounds and controls (prepared as concentrated stock solutions).
-
Standardized microbial inoculum (prepared as in Part A and then diluted).
Procedure:
-
Plate Setup:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. This creates the starting concentration.
-
Scientist's Note: Using a 96-well format allows for high-throughput screening of multiple compounds and replicates simultaneously.[25]
-
-
Serial Dilution:
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Continue this process across the plate to the desired final concentration (e.g., column 10).[26]
-
Discard the final 100 µL from the last dilution column. This results in wells with a constant volume (100 µL) and decreasing concentrations of the compound.
-
Leave one column for a growth control (broth + inoculum, no compound) and one for a sterility control (broth only).[25]
-
-
Inoculation:
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]
-
Add 100 µL of this final inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plates and incubate under the same conditions as described in Part A.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20][25]
-
A plate reader can also be used to measure absorbance (OD at 600 nm) for a more quantitative assessment.
-
PART C: Determining Bactericidal/Fungicidal Activity (MBC/MFC)
This assay differentiates between microbistatic (growth-inhibiting) and microbicidal (killing) activity. The MBC/MFC is the lowest concentration of an agent that kills ≥99.9% of the initial inoculum.[27][28][29]
Procedure:
-
Sub-culturing from MIC Plate:
-
Following MIC determination, take a 10-20 µL aliquot from each clear well (the MIC well and wells with higher concentrations).[30]
-
Spot-plate or streak each aliquot onto a fresh, compound-free MHA or SDA plate.
-
Be sure to label the plate to correspond with the concentrations from the MIC assay.
-
-
Incubation:
-
Incubate the plates under appropriate conditions until growth is visible in control spots.
-
-
MBC/MFC Determination:
-
The MBC or MFC is the lowest concentration that shows no microbial growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.[28]
-
-
Interpretation:
-
The ratio of MBC/MIC can be used to classify the compound's activity.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal/fungicidal .[28]
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic/fungistatic .
-
Data Presentation & Illustrative Results
Data should be systematically recorded and presented for clear interpretation and comparison.
Table 1: Illustrative Antimicrobial and Antifungal Screening Data for this compound Derivatives
| Compound ID | Test Organism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Activity |
| MD-01 | Staphylococcus aureus (ATCC 25923) | Gram (+) | 22 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | Gram (-) | 10 | 64 | >256 | >4 | Bacteriostatic | |
| Candida albicans (ATCC 90028) | Fungus | 25 | 4 | 8 | 2 | Fungicidal | |
| MD-02 | Staphylococcus aureus (ATCC 25923) | Gram (+) | 18 | 16 | 64 | 4 | Bactericidal |
| Escherichia coli (ATCC 25922) | Gram (-) | 0 | >256 | >256 | - | Inactive | |
| Candida albicans (ATCC 90028) | Fungus | 15 | 32 | >256 | >8 | Fungistatic | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 25923) | Gram (+) | 30 | 1 | 2 | 2 | Bactericidal |
| Fluconazole | Candida albicans (ATCC 90028) | Fungus | 28 | 2 | 32 | 16 | Fungistatic |
| DMSO | All Strains | - | 0 | >256 | >256 | - | Inactive |
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. hereditybio.in [hereditybio.in]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. pdb.apec.org [pdb.apec.org]
- 18. youtube.com [youtube.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI [ivami.com]
- 28. pacificbiolabs.com [pacificbiolabs.com]
- 29. emerypharma.com [emerypharma.com]
- 30. bio-protocol.org [bio-protocol.org]
In Vitro Evaluation of 2-Morpholin-4-ylacetohydrazide Analogs for Anticancer Activity: Application Notes and Protocols
Introduction: The Therapeutic Potential of Morpholine-Hydrazide Scaffolds
The global burden of cancer necessitates the continuous exploration of novel chemical entities with potent and selective anticancer properties. Among the vast landscape of heterocyclic compounds, the morpholine ring system has emerged as a privileged scaffold in medicinal chemistry, known for its presence in various therapeutic agents.[1] When coupled with a hydrazide-hydrazone moiety, these structures present a unique chemical architecture with significant potential for biological activity. Hydrazide-hydrazones are known to interact with various biological targets, and their combination with the morpholine nucleus offers a promising strategy for developing new anticancer agents.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel series of 2-Morpholin-4-ylacetohydrazide analogs. We will delve into the core assays required to profile their anticancer activity, moving beyond a simple recitation of steps to explain the underlying principles and the rationale behind experimental design. Our focus is on generating robust, reproducible data to inform the progression of promising lead compounds.
Part 1: Foundational Analysis - Cytotoxicity Profiling
The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects.[4] This foundational screen allows for the quantification of a compound's potency and helps prioritize analogs for further mechanistic studies. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[5][6]
Causality Behind the Choice: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[7] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.
Experimental Workflow: A Visual Guide
Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
Protocol: MTT Cell Viability Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
This compound analogs dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium from a concentrated stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Summarizing Cytotoxicity
The IC50 values for each analog against different cell lines should be summarized in a table for easy comparison.
| Analog ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| MHA-001 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| MHA-002 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.8 ± 1.1 |
| MHA-003 | 35.6 ± 3.4 | 45.8 ± 4.2 | 41.2 ± 3.8 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.15 |
Part 2: Mechanistic Insights - Unraveling the Mode of Cell Death
Once the cytotoxic potential of the analogs is established, the next logical step is to investigate the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust method to differentiate between viable, apoptotic, and necrotic cells.[12]
The Rationale: Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[13] Therefore, it is used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[13]
Protocol: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
Cells treated with this compound analogs (at their respective IC50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat them with the selected analogs at their IC50 concentrations for 24 or 48 hours. Collect both the floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells[14]
Part 3: Delving Deeper - Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[3] Analyzing the DNA content of cells using PI staining and flow cytometry can reveal the phase of the cell cycle at which the cells are accumulating.[13][15]
Why Analyze the Cell Cycle?
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cycle if DNA damage is detected. By forcing cells to arrest at a specific checkpoint (e.g., G1, S, or G2/M phase), anticancer drugs can prevent proliferation and trigger apoptosis. PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[13] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.
Protocol: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Cells treated with this compound analogs
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing.[16] Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).[17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that only DNA is stained.[13][15]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL2 or FL3).
Hypothetical Data Summary: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 65.4 ± 3.1 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| MHA-002 (IC50) | 25.8 ± 2.5 | 15.3 ± 1.7 | 58.9 ± 4.3 |
This hypothetical data suggests that analog MHA-002 induces cell cycle arrest in the G2/M phase.
Part 4: Probing Molecular Mechanisms - Western Blot Analysis
To connect the observed cellular effects (apoptosis, cell cycle arrest) to specific molecular events, Western blotting is an indispensable technique.[18] It allows for the detection and semi-quantification of specific proteins involved in key signaling pathways.[19][20]
Hypothetical Signaling Pathway and Rationale
Based on the induction of G2/M arrest and apoptosis, a plausible (though hypothetical) mechanism of action for this compound analogs could involve the modulation of proteins that regulate the G2/M checkpoint and the intrinsic apoptotic pathway. We will propose a hypothetical pathway to illustrate the application of Western blotting.
Caption: Hypothetical signaling pathway affected by a this compound analog (MHA-002).
Protocol: Western Blot Analysis
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[21] Quantify the protein concentration using a BCA assay.[21]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading across lanes.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the initial in vitro evaluation of novel this compound analogs for their anticancer potential. By progressing from broad cytotoxicity screening to more detailed mechanistic studies of apoptosis and cell cycle arrest, researchers can effectively identify and prioritize promising lead compounds. The subsequent use of Western blotting allows for the elucidation of the molecular pathways targeted by these analogs.
The data generated from these protocols will form a strong foundation for further preclinical development, including in vivo efficacy studies in animal models and more in-depth mechanism of action studies, such as kinase inhibition assays or investigation of their effects on other cancer hallmarks.[5][22]
References
- 1. sciforum.net [sciforum.net]
- 2. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 3. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. bitesizebio.com [bitesizebio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. iv.iiarjournals.org [iv.iiarjournals.org]
Application Note: A Validated Protocol for the Synthesis of 2-Morpholin-4-yl-acetohydrazide
Abstract
This application note provides a detailed, field-proven experimental protocol for the synthesis of 2-Morpholin-4-yl-acetohydrazide, a pivotal building block in contemporary drug discovery and medicinal chemistry. The morpholine scaffold is a privileged structure known to enhance the physicochemical properties of drug candidates, and its acetohydrazide derivative serves as a versatile precursor for a wide array of heterocyclic compounds with significant therapeutic potential, including antimicrobial and anticancer agents.[1][2][3] This guide presents a robust, two-step synthetic route commencing with the N-alkylation of morpholine with ethyl chloroacetate, followed by the hydrazinolysis of the resulting ester intermediate. We delve into the causality behind critical experimental choices, provide a self-validating system of protocols, and emphasize stringent safety measures, particularly concerning the handling of hydrazine hydrate.
Introduction & Significance
2-Morpholin-4-yl-acetohydrazide is not merely a chemical compound; it is a key that unlocks a vast chemical space for therapeutic innovation. The core structure, featuring a morpholine ring, imparts favorable properties such as improved aqueous solubility and metabolic stability to parent molecules.[4] The terminal hydrazide functional group is highly reactive and serves as a linchpin for constructing more complex molecular architectures like pyrazoles, triazoles, and oxadiazoles through cyclization reactions.[5][6] These resulting heterocyclic systems are frequently investigated for a broad spectrum of biological activities.[1][7]
The described synthesis is a classic and efficient pathway, valued for its reliability and scalability. It proceeds in two distinct stages:
-
N-alkylation: A nucleophilic substitution reaction to form the intermediate, ethyl 2-morpholinoacetate.
-
Hydrazinolysis: A nucleophilic acyl substitution on the ester intermediate to yield the final hydrazide product.[1][5]
Understanding and mastering this protocol is fundamental for research groups engaged in the synthesis of novel bioactive compounds.
Chemical Reaction Pathway
The overall synthesis is a two-step process as illustrated below:
Step 1: Synthesis of Ethyl 2-morpholinoacetate (Intermediate 1)
Step 2: Synthesis of 2-Morpholin-4-yl-acetohydrazide (Final Product)
Mechanistic Insights
-
N-alkylation Mechanism: In the first step, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electron-deficient carbon atom of ethyl chloroacetate that is bonded to chlorine. This is a standard SN2 reaction. Triethylamine (Et₃N), a non-nucleophilic organic base, is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, thereby preventing the protonation of the morpholine reactant and driving the equilibrium towards the product.[5]
-
Hydrazinolysis Mechanism: The second step involves the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ethyl 2-morpholinoacetate ester. This addition is followed by the elimination of ethanol, a stable leaving group, to form the thermodynamically favored amide-like hydrazide linkage.[6]
Critical Safety Protocols
WARNING: Hydrazine hydrate is a highly toxic, corrosive, and suspected carcinogenic substance that is fatal if inhaled and toxic if swallowed or in contact with skin.[8][9][10] All operations involving hydrazine hydrate MUST be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A strict PPE regimen is mandatory. The following diagram outlines the minimum required equipment.
Caption: Essential PPE for handling hazardous reagents.
Reagent-Specific Hazards
-
Hydrazine Hydrate: Combustible liquid.[8] Causes severe skin burns and eye damage.[9] May cause an allergic skin reaction and is suspected of causing cancer.[10][11] Very toxic to aquatic life.[9][11] Store in a cool, well-ventilated, corrosives-designated area under an inert atmosphere.[8]
-
Ethyl Chloroacetate: Lachrymator and toxic. Handle with care in a fume hood.
-
Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.
-
Benzene: A known carcinogen. Safer alternatives like toluene or tetrahydrofuran (THF) are recommended if the synthetic outcome is not compromised. This protocol cites the original solvent for reference.[5]
Spill & Waste Management
-
Spills: In case of a spill, evacuate the area. For small spills, absorb with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[12] Do not flush into the sewer system.[9]
-
Waste: All liquid and solid waste containing hydrazine hydrate must be collected in designated, labeled hazardous waste containers for professional disposal.[10]
Experimental Design & Protocols
This section provides a step-by-step methodology for the synthesis.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) |
| Morpholine | C₄H₉NO | 87.12 | 1.0 | - |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 1.0 | - |
| Triethylamine | C₆H₁₅N | 101.19 | 1.1 | - |
| Ethyl 2-morpholinoacetate | C₈H₁₅NO₃ | 173.21 | - | 1.0 |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | - | 2.5 |
| Benzene (Solvent) | C₆H₆ | 78.11 | - | - |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | - |
Equipment
-
Round-bottom flasks (250 mL, 500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical instruments for characterization (FT-IR, NMR)
Detailed Synthetic Workflow
The following diagram illustrates the complete workflow from reactants to the final purified product.
Caption: Step-by-step workflow for the two-part synthesis.
Protocol: Part A - Synthesis of Ethyl 2-morpholinoacetate (1)
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
In the flask, combine morpholine (0.1 mol, 8.71 g), triethylamine (0.11 mol, 11.13 g), and 150 mL of benzene.[5]
-
Cool the flask in an ice bath to 0-5 °C.
-
Add ethyl chloroacetate (0.1 mol, 12.25 g) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A white precipitate of triethylamine hydrochloride will form.
-
Filter the solid salt using a Büchner funnel and wash it with a small amount of dry benzene.
-
Combine the filtrate and the washings. Remove the benzene solvent using a rotary evaporator to yield crude ethyl 2-morpholinoacetate as a yellowish oil. This intermediate is often of sufficient purity to be used directly in the next step.[5][13]
Protocol: Part B - Synthesis of 2-Morpholin-4-yl-acetohydrazide (2)
-
Transfer the crude ethyl 2-morpholinoacetate (assuming 0.1 mol theoretical yield, 17.32 g) into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 100 mL of absolute ethanol to the flask and stir until the oil is fully dissolved.[1][5]
-
Carefully add hydrazine hydrate (80% solution, 0.25 mol, ~15.6 g) to the solution. (Caution: Perform this step in a fume hood).
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.[5]
-
After reflux, cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to facilitate the crystallization of the product.
-
Collect the resulting white crystalline solid by vacuum filtration.
-
Wash the solid product twice with small portions of ice-cold ethanol to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to obtain pure 2-Morpholin-4-yl-acetohydrazide.
Characterization & Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks include N-H stretching (hydrazide, ~3200-3300 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), and C-O-C stretching (morpholine ether, ~1115 cm⁻¹).[5]
-
¹H-NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the morpholine ring protons (typically two multiplets around 2.5 ppm and 3.6 ppm), a singlet for the methylene protons adjacent to the carbonyl group, and exchangeable protons for the -NHNH₂ group.[7]
Discussion & Troubleshooting
-
Rationale for Base in Part A: The use of triethylamine is critical. Without it, the HCl byproduct would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.[5] The 1.1 molar equivalent ensures that all generated acid is neutralized.
-
Rationale for Solvent Choice: Benzene is a traditional solvent for this N-alkylation due to its inertness and appropriate boiling point.[5] However, due to its toxicity, labs should consider validating the reaction in toluene or THF. Ethanol is an ideal solvent for the hydrazinolysis step as it dissolves the reactants well at high temperatures, while the product often has lower solubility upon cooling, simplifying isolation.[1]
-
Troubleshooting - Low Yield in Part A: This can result from impure or wet reagents. Ensure all glassware is dry and solvents are anhydrous. Incomplete reaction time can also be a factor; monitor via TLC until the starting material is consumed.
-
Troubleshooting - Product Oiling Out in Part B: If the product does not crystallize upon cooling, it may be due to impurities. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available. If it persists, purification via recrystallization from a suitable solvent (e.g., ethanol-water mixture) may be necessary.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. Ethyl 2-Morpholinoacetate [myskinrecipes.com]
The Strategic Incorporation of 2-Morpholin-4-ylacetohydrazide in the Synthesis of Potent PI3K Inhibitors: An Application Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Morpholin-4-ylacetohydrazide in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the synthetic strategy and its implications for drug discovery.
Introduction: The Critical Role of the PI3K Signaling Pathway in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in a wide variety of human cancers.[1][3][4][5] This constitutive activation of PI3K signaling allows cancer cells to evade apoptosis, sustain proliferation, and adapt to metabolic stress, making it a highly attractive target for therapeutic intervention.[2][6] Consequently, the development of small-molecule inhibitors targeting the PI3K pathway has become a major focus in oncology drug discovery.[1][4]
The Morpholine Moiety: A Cornerstone in PI3K Inhibitor Design
A significant number of potent and selective PI3K inhibitors feature a morpholine ring within their chemical structure.[7] This prevalence is not coincidental; the morpholine moiety plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the PI3K enzyme. Specifically, the oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[7][8] The early, non-specific PI3K inhibitor LY294002, which contains a morpholine group, served as a foundational chemical tool that informed the development of many subsequent and more selective inhibitors.[7] Structure-activity relationship (SAR) studies have consistently demonstrated that the morpholine group is a key pharmacophore for maintaining high inhibitory activity against PI3K isoforms.[8]
The strategic incorporation of the morpholine scaffold, often through reagents like this compound, allows for the synthesis of compounds that can effectively compete with ATP and block the downstream signaling cascade.
Visualizing the PI3K Signaling Pathway and Inhibition
To better understand the therapeutic rationale, the following diagram illustrates the PI3K signaling pathway and the point of intervention for inhibitors.
Caption: The PI3K signaling cascade and the inhibitory action of morpholino-containing compounds.
Synthetic Strategy: Leveraging this compound
This compound serves as a versatile building block for introducing the crucial morpholine-containing side chain into various heterocyclic scaffolds, such as pyrimidines, quinazolines, and triazines, which are common cores for PI3K inhibitors.[9][10][11] The hydrazide functionality provides a reactive handle for condensation reactions with appropriate electrophilic partners, enabling the construction of the final inhibitor structure.
General Synthetic Workflow
The following diagram outlines a generalized workflow for the synthesis of a PI3K inhibitor using this compound.
Caption: Generalized synthetic workflow for PI3K inhibitors utilizing this compound.
Detailed Experimental Protocol: Synthesis of a Morpholino-Pyrimidine Based PI3K Inhibitor
This protocol describes the synthesis of a representative PI3K inhibitor based on a 2,4-disubstituted pyrimidine scaffold.
Materials and Reagents
-
2,4-Dichloropyrimidine
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl boronic acid (e.g., 3-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2-(2-Morpholinoacetyl)-N'-(2-chloropyrimidin-4-yl)hydrazine
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Addition of Hydrazide: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate.
Step 2: Suzuki Coupling to Introduce the Aryl Moiety
-
Reaction Setup: In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), the desired aryl boronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Purification: Purify the final product by flash column chromatography on silica gel to yield the target PI3K inhibitor.
Characterization and Validation
It is imperative to thoroughly characterize the synthesized compound to confirm its identity, purity, and activity.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation | Resonances corresponding to all protons and carbons in the expected structure. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the target compound. |
| HPLC | Purity assessment | A single major peak indicating a high degree of purity (>95%). |
| In vitro Kinase Assay | Biological activity determination | IC₅₀ value in the nanomolar range against the target PI3K isoform. |
In Vitro PI3K Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compound against a specific PI3K isoform (e.g., PI3Kα). Several commercial kits are available for this purpose.[12]
Principle
The assay measures the phosphorylation of a lipid substrate (e.g., PIP2) by the PI3K enzyme in the presence of ATP. The amount of product (PIP3) formed is inversely proportional to the inhibitory activity of the test compound. Detection can be achieved through various methods, including luminescence-based ADP detection or antibody-based detection of the phosphorylated product.[12][13]
Procedure (Luminescence-based ADP Detection Example)
-
Prepare Reagents: Prepare the kinase buffer, lipid substrate, and ATP solution as per the assay kit instructions.[12]
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add the PI3K enzyme, lipid substrate, and the diluted inhibitor.[12]
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature for the recommended time (e.g., 60 minutes).[12]
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert the generated ADP to a luminescent signal.[12]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The strategic use of this compound provides an efficient and reliable method for the synthesis of morpholine-containing PI3K inhibitors. The protocols and rationale outlined in this guide are intended to empower researchers in the development of novel and potent therapeutic agents targeting the PI3K signaling pathway. Future efforts in this area may focus on the development of isoform-selective inhibitors to minimize off-target effects and improve the therapeutic window of these promising anti-cancer agents.[6]
References
- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes & Protocols for the Synthesis of 2-Arylquinoline-4-Carboxylic Acid Hydrazide-Hydrazones
Abstract: This document provides a comprehensive guide for the synthesis of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols detailed herein are structured to provide researchers with a robust, multi-step synthetic strategy, starting from readily available precursors. We delve into the mechanistic underpinnings of the key reactions, offer step-by-step experimental procedures, and discuss critical parameters for successful synthesis and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction: The Significance of Quinoline-Based Hydrazones
The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, renowned for its wide spectrum of biological activities. When functionalized with a hydrazone moiety (a group characterized by the azomethine function, –NH–N=C–), the resulting compounds often exhibit enhanced pharmacological profiles. Specifically, 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones have garnered considerable attention for their potent antimicrobial, anticancer, antitubercular, and anti-inflammatory properties.[1][2][3][4]
The synthetic versatility of the quinoline core and the hydrazone group allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies, making this a fertile area for drug discovery.[4] The general synthetic pathway involves a three-stage process, which will be the focus of this guide.
Overall Synthetic Strategy
The preparation of the target hydrazide-hydrazones is accomplished through a sequential three-step synthesis as illustrated below. This strategy allows for diversification at two key points: the choice of the initial aromatic aldehyde to vary the 'aryl' group at the 2-position of the quinoline, and the selection of a final aldehyde or ketone to generate a diverse library of hydrazones.
Figure 1: Three-stage synthetic workflow for the preparation of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones.
Stage 1: Synthesis of 2-Arylquinoline-4-Carboxylic Acid via the Doebner Reaction
The cornerstone of this synthesis is the construction of the quinoline ring system. The Doebner reaction, a variant of the Skraup-Doebner-von Miller synthesis, is a highly effective method for preparing quinoline-4-carboxylic acids.[5] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6]
Mechanistic Insight
The Doebner reaction is typically acid-catalyzed and proceeds through a series of steps including Schiff base formation, Michael addition, cyclization, and subsequent dehydration and oxidation to form the aromatic quinoline ring.[7][8][9]
Figure 2: Simplified mechanism of the Doebner reaction.
Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid
This protocol is adapted from established procedures for synthesizing nitro-substituted derivatives, which are valuable precursors for further functionalization.[6]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Aniline | 93.13 | 1.86 g (1.8 mL) | 20 |
| 2-Nitrobenzaldehyde | 151.12 | 3.02 g | 20 |
| Pyruvic Acid | 88.06 | 1.76 g (1.4 mL) | 20 |
| Ethanol | 46.07 | 50 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | ~0.2 mL | Catalytic |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL).
-
Sequentially add aniline (20 mmol), 2-nitrobenzaldehyde (20 mmol), and pyruvic acid (20 mmol) to the solvent.
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~5 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 1:1).
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Outcome:
-
Product: 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid.
-
Appearance: Typically a yellow or off-white solid.
-
Yield: 70-85%.
-
Characterization: The structure should be confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][10]
Causality and Experimental Choices:
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates precipitation of the product upon cooling.
-
Catalyst: TFA is a strong Brønsted acid that catalyzes the initial imine formation and subsequent cyclization steps. Other Lewis or Brønsted acids can also be used.[7][9]
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps, driving the reaction to completion.
Stage 2: Synthesis of 2-Arylquinoline-4-Carboxylic Acid Hydrazide
The conversion of the carboxylic acid to a hydrazide is a critical step. A common and efficient method involves first converting the acid to a more reactive acyl chloride, followed by reaction with hydrazine hydrate.[11]
Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)-quinoline-4-carbohydrazide
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid | 308.27 | 3.08 g | 10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5 mL | Excess |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | ~1.0 mL | ~20 |
| Triethylamine (TEA) | 101.19 | 2.8 mL | 20 |
Procedure:
-
Suspend the 2-arylquinoline-4-carboxylic acid (10 mmol) in a 100 mL round-bottom flask.
-
Add thionyl chloride (5 mL) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution, indicating the formation of the acyl chloride.
-
Cool the mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride residue in dry dichloromethane (DCM, 30 mL).
-
In a separate flask, prepare a solution of hydrazine hydrate (20 mmol) and triethylamine (TEA, 20 mmol) in DCM (10 mL).
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Add the hydrazine/TEA solution dropwise to the acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazide.
-
Purify the product by recrystallization (e.g., from ethanol or ethyl acetate).
Causality and Experimental Choices:
-
Thionyl Chloride: SOCl₂ is a standard reagent for converting carboxylic acids to acyl chlorides, which are highly reactive towards nucleophiles like hydrazine.
-
Triethylamine (TEA): TEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction of the acyl chloride with hydrazine, preventing protonation of the hydrazine and driving the reaction forward.
-
Low-Temperature Addition: Adding the hydrazine solution at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Stage 3: Synthesis of 2-Arylquinoline-4-Carboxylic Acid Hydrazide-Hydrazones
The final step is the condensation of the synthesized hydrazide with an aldehyde or ketone to form the target hydrazone. This reaction is typically straightforward and high-yielding.[12][13]
Reaction Principle
The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the hydrazone. A catalytic amount of acid is often used to activate the carbonyl group.
Figure 3: Condensation reaction for hydrazone formation.
General Experimental Protocol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Arylquinoline-4-carbohydrazide | - | 1.0 equiv | 5 |
| Substituted Aldehyde | - | 1.0-1.1 equiv | 5-5.5 |
| Ethanol | 46.07 | 25 mL | - |
| Glacial Acetic Acid | 60.05 | 2-3 drops | Catalytic |
Procedure:
-
Dissolve the 2-arylquinoline-4-carbohydrazide (5 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask. Gentle heating may be required.
-
Add the desired substituted aldehyde (5-5.5 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-5 hours. The product often precipitates from the hot solution.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum.
Expected Outcome:
-
Product: A 2-arylquinoline-4-carboxylic acid hydrazide-hydrazone derivative.
-
Appearance: Typically a crystalline solid.
-
Yield: Generally high, often >85%.
-
Characterization: The final structure should be confirmed by ¹H-NMR, ¹³C-NMR, IR spectroscopy (noting the C=N stretch), and high-resolution mass spectrometry (HRMS).[14]
Conclusion
The synthetic route outlined in this guide provides a reliable and versatile method for preparing 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones. By explaining the rationale behind the protocols and offering detailed, step-by-step instructions, we aim to empower researchers to synthesize these valuable compounds for applications in drug discovery and medicinal chemistry. The inherent modularity of the synthesis allows for the creation of diverse chemical libraries, which are essential for exploring structure-activity relationships and developing new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazone - Wikipedia [en.wikipedia.org]
- 14. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Morpholin-4-ylacetohydrazide synthesis
Technical Support Center: Synthesis of 2-Morpholin-4-ylacetohydrazide
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to guide researchers, chemists, and drug development professionals in optimizing their synthetic protocols. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The synthesis of this compound is a robust two-step process. The first step involves the N-alkylation of morpholine with an ethyl haloacetate to form the intermediate, ethyl 2-morpholinoacetate. The second step is the hydrazinolysis of this ester to yield the final hydrazide product. While straightforward, optimizing yield and purity requires careful control of reaction conditions.
Caption: General two-step synthesis of this compound.
Part 1: Troubleshooting the Synthesis of Ethyl 2-Morpholinoacetate (Intermediate)
This initial N-alkylation is critical for the overall success of the synthesis. Common issues often relate to incomplete reactions, side products, or difficulties during workup.
Q1: My yield of ethyl 2-morpholinoacetate is consistently low. What are the primary causes?
A1: Low yield in this step typically stems from three main factors:
-
Inadequate Base: The reaction of morpholine with ethyl chloroacetate generates hydrochloric acid (HCl). This acid will protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (Et₃N), is essential to scavenge this acid.[1][2][3] Ensure you are using at least one molar equivalent of the base. An excess (e.g., 1.1 equivalents) can be beneficial.
-
Reaction Temperature: This is a classic Sₙ2 reaction. While heating can increase the rate, excessive temperatures can lead to side reactions and decomposition. A moderate temperature, often refluxing in a solvent like ethanol or benzene, provides a good balance.[3][4]
-
Moisture: The presence of water can hydrolyze the ethyl chloroacetate starting material or the ester product, reducing the overall yield. Always use dry solvents and glassware.
Q2: I'm observing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I prevent it?
A2: This is likely the result of a dialkylation side reaction. The nitrogen on the primary product, ethyl 2-morpholinoacetate, can act as a nucleophile and react with another molecule of ethyl chloroacetate. To minimize this:
-
Control Stoichiometry: Use a slight excess of morpholine relative to ethyl chloroacetate. This ensures the electrophile is consumed primarily by the more nucleophilic starting amine.
-
Control Addition: Add the ethyl chloroacetate dropwise to the solution of morpholine and base at a controlled temperature (e.g., 0-5 °C) before allowing the reaction to warm up or reflux. This keeps the instantaneous concentration of the electrophile low, favoring the primary reaction.
Q3: The workup is difficult, and I'm struggling to remove the triethylamine hydrochloride salt.
A3: The triethylamine hydrochloride salt (Et₃N·HCl) is often a fine, persistent solid.
-
Filtration: After the reaction is complete, cool the mixture and filter the salt directly. Washing the filter cake with a small amount of a non-polar solvent like diethyl ether or hexanes can help recover any trapped product.
-
Aqueous Wash: If the salt is not removed by filtration, it can be removed during an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. The salt is highly water-soluble and will partition into the aqueous layer. Follow this with a brine wash to remove residual water from the organic layer.
Optimized Protocol for Ethyl 2-Morpholinoacetate
This protocol synthesizes best practices to maximize yield and purity.
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq) and triethylamine (1.1 eq) to a dry solvent such as ethanol or benzene.[1][4]
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add ethyl chloroacetate (1.0 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Cool the reaction to room temperature and filter to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-morpholinoacetate, which can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
Part 2: Troubleshooting the Hydrazinolysis Reaction
The conversion of the ester to the hydrazide is a nucleophilic acyl substitution.[2] The key to success is driving this equilibrium reaction to completion.
Q1: My hydrazinolysis is slow or incomplete, even after prolonged heating. How can I improve the conversion rate?
A1: Incomplete conversion is the most common issue in this step.
-
Molar Ratio of Hydrazine: The reaction is an equilibrium. Using a significant excess of hydrazine hydrate (typically 3-5 equivalents) is crucial to push the equilibrium towards the product side.[5] Some protocols suggest a more optimized molar ratio of ester to hydrazine hydrate of 1:1.2 to 1:1.5 can be effective, especially when the alcohol byproduct is removed.[6]
-
Solvent Choice: Ethanol is the most commonly used solvent as it effectively dissolves both the ester and hydrazine hydrate.[1][2][7]
-
Temperature: Refluxing the reaction mixture is standard practice and generally required for a reasonable reaction rate.[8][9]
-
Removal of Byproduct: The reaction produces ethanol as a byproduct. According to Le Châtelier's principle, removing this ethanol will drive the reaction forward. A patented industrial method uses reactive distillation to continuously remove the alcohol, leading to yields above 90%.[6] While difficult to implement on a lab scale, ensuring your reflux condenser is efficient and not allowing vapor to escape can help.
Q2: How do I know when the reaction is complete?
A2: The best way to monitor the reaction is by TLC, using a mobile phase that gives good separation between the starting ester and the more polar hydrazide product. The disappearance of the starting ester spot indicates the reaction is complete. You can also monitor the reaction using ¹H NMR by observing the disappearance of the characteristic quartet and triplet signals of the ethyl group from the ester.[8]
Q3: The product precipitates from the reaction mixture upon cooling, but is it pure? What is the best way to purify this compound?
A3: The product is often a crystalline solid that precipitates upon cooling the ethanolic reaction mixture. This initial precipitate is usually of high purity.
-
Recrystallization: The most effective purification method is recrystallization from a suitable solvent, commonly ethanol.[2] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form well-defined crystals.
-
Washing: After filtering the precipitated product, wash the crystals with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove any residual hydrazine hydrate or other soluble impurities.
Optimized Parameters for Hydrazinolysis
| Parameter | Recommended Condition | Rationale & Causality |
| Ester:Hydrazine Ratio | 1 : 3-5 (molar eq.) | A large excess of the nucleophile (hydrazine) is required to drive the equilibrium towards the hydrazide product.[5] |
| Solvent | Absolute Ethanol | Excellent solvent for both reactants and allows for effective reflux temperatures.[7][9] |
| Temperature | Reflux (approx. 78 °C) | Provides the necessary activation energy for the nucleophilic acyl substitution without significant decomposition.[8] |
| Reaction Time | 2-10 hours | Time is dependent on scale and efficiency. Monitor by TLC until the starting ester is fully consumed.[9] |
digraph "Troubleshooting_Hydrazinolysis" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Low Yield or Incomplete Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Check TLC for Starting Ester", shape=diamond, style=filled, fillcolor="#FBBC05"];
ester_present [label="Ester Still Present", shape=box, style=filled, fillcolor="#F1F3F4"]; ester_absent [label="Ester Absent", shape=box, style=filled, fillcolor="#F1F3F4"];
action1 [label="Increase Reaction Time at Reflux", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action2 [label="Add More Hydrazine Hydrate (1-2 eq.)", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action3 [label="Check for Mechanical Losses During Workup/Purification", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_tlc; check_tlc -> ester_present [label=" Yes"]; check_tlc -> ester_absent [label=" No"];
ester_present -> action1; action1 -> action2 [label="If still incomplete after 2-4h"]; ester_absent -> action3; }
Caption: Decision workflow for troubleshooting low yield in the hydrazinolysis step.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 9. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Morpholin-4-yl-acetohydrazide Derivatives
Welcome to the technical support center for the synthesis of 2-morpholin-4-yl-acetohydrazide derivatives. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires not only procedural accuracy but also a deep understanding of the reaction mechanisms and potential pitfalls. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you diagnose issues, optimize conditions, and ultimately improve the yield and purity of your target compounds.
The synthesis of these valuable hydrazone derivatives is typically a three-step process. A firm grasp of each stage is crucial for success in the final condensation step.
Overall Synthetic Pathway
The general route involves the initial N-alkylation of morpholine, followed by hydrazinolysis to form the key acetohydrazide intermediate, which is then condensed with an aldehyde or ketone.
Technical Support Center: Troubleshooting Low Yield in Hydrazone Formation with 2-Morpholin-4-ylacetohydrazide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for the synthesis of hydrazones using 2-Morpholin-4-ylacetohydrazide. This resource is designed to provide in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we understand that experimental success lies in understanding the causality behind each step. This guide is structured to provide not just protocols, but the scientific reasoning to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding hydrazone formation.
Q1: What is the optimal pH for forming a hydrazone with this compound, and why is it so critical?
A1: The formation of hydrazones is highly pH-sensitive, with the optimal range typically falling between pH 4 and 6.[1][2] This is due to a delicate mechanistic balance:
-
Sufficiently Acidic: A catalytic amount of acid is required to protonate the oxygen of the carbonyl group (your aldehyde or ketone). This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the this compound.[1][2]
-
Not Excessively Acidic: If the environment is too acidic (e.g., pH < 3), the hydrazide's terminal amino group—the nucleophile—becomes protonated to form a hydrazinium ion (-NH-NH3+). This neutralizes its nucleophilicity, effectively stopping the reaction.[1][2]
Therefore, a bell-shaped curve is often observed for the reaction rate versus pH, making the maintenance of a mildly acidic environment paramount for high yield.[2]
Q2: My aldehyde/ketone is sterically hindered. What are the first adjustments I should make?
A2: Steric hindrance is a common cause of low reactivity, particularly with ketones, which are inherently less reactive than aldehydes.[2][3] To overcome this, consider the following adjustments:
-
Increase Reaction Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy to overcome the steric barrier.
-
Prolong Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS and be prepared to extend the reaction time significantly.
-
Consider Microwave Irradiation: Microwave synthesis can often accelerate reactions that are sluggish under conventional heating.[4]
Q3: I see a new spot on my TLC, but it's not my desired product. What could it be?
A3: A common side product in hydrazone synthesis is the corresponding azine . This occurs when a second molecule of the aldehyde or ketone reacts with the newly formed hydrazone, especially if the initial hydrazine has an unsubstituted -NH2 group.[1][5] To minimize azine formation, try adding the carbonyl compound dropwise to the solution of this compound. This helps to avoid a localized excess of the carbonyl reactant.[2]
Q4: Is a catalyst always necessary for this reaction?
A4: While the reaction can proceed without a catalyst, the rate at neutral pH is often impractically slow, especially for biological applications or with less reactive carbonyls.[6][7] Acid catalysis is the most common and effective method.[1] In some advanced applications, nucleophilic catalysts like aniline or its derivatives (e.g., 5-methoxyanthranilic acid) can be used to form a more reactive intermediate, significantly accelerating the reaction even at neutral pH.[7][8][9]
Part 2: Systematic Troubleshooting Guide
If the FAQs did not resolve your issue, this section provides a systematic, symptom-based approach to troubleshooting.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low hydrazone yield.
Issue 1: Reaction Stalls, Only Starting Materials Detected
If your analysis shows a high concentration of unreacted this compound and your carbonyl starting material, the reaction is likely inhibited.
Possible Cause A: Suboptimal pH As detailed in the FAQ, an incorrect pH is the most common reason for reaction failure. The morpholino group on your hydrazide is basic and can be protonated, but the crucial site is the terminal -NH2 nucleophile.
-
Solution: Perform small-scale experiments to screen for the optimal pH.
Possible Cause B: Insufficient Activation Energy Less reactive carbonyls, such as ketones or sterically hindered aldehydes, require more energy to react.[2] Electron-donating groups on the carbonyl compound can also decrease its electrophilicity, slowing the reaction.[3][6]
-
Solution: Increase the reaction temperature to the reflux temperature of your chosen solvent (e.g., ethanol, methanol). If the reaction is still slow, consider using a more efficient catalyst.
Possible Cause C: Presence of Water Hydrazone formation is a condensation reaction that produces water.[10] According to Le Châtelier's principle, the presence of excess water in the reaction medium can push the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents. For particularly challenging reactions, remove water as it forms using a Dean-Stark apparatus.[2]
Issue 2: Incomplete Conversion or Significant Side Products
This scenario indicates that the reaction is proceeding, but either fails to reach completion or generates unwanted impurities.
Possible Cause A: Reaction Has Not Reached Equilibrium Some reactions are simply slow. Assuming the conditions (pH, temperature) are appropriate, more time may be all that is needed.
-
Solution: Continue to monitor the reaction by TLC every few hours. If the ratio of product to starting materials ceases to change over an extended period, the reaction has reached equilibrium.
Possible Cause B: Azine Formation As mentioned in the FAQs, this side reaction consumes your starting materials and product to form an R₂C=N-N=CR₂ species.[5]
-
Solution: Ensure a 1:1 molar ratio of reactants.[2] A highly effective technique is to add the carbonyl starting material slowly and dropwise to a stirred solution of the this compound. This maintains a low concentration of the carbonyl, disfavoring the second condensation step.[2]
Issue 3: Product is Formed but Lost During Purification
Sometimes the reaction works well, but the yield is decimated during workup and purification.
Possible Cause A: Hydrolysis During Workup The hydrazone C=N bond is susceptible to acid-catalyzed hydrolysis, which will revert the product back to the starting materials.[1][5] If you used an acid catalyst, the aqueous workup environment can facilitate this reverse reaction.
-
Solution: Before performing an aqueous extraction, carefully neutralize the reaction mixture with a mild base like sodium bicarbonate solution.
Possible Cause B: Inappropriate Purification Method Hydrazones can sometimes be sensitive to silica gel, especially if the silica is acidic.[11] This can lead to streaking on TLC plates and decomposition on a chromatography column.
-
Solution: If you observe decomposition on a standard silica column, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a tertiary amine, like 1% triethylamine.[11] Alternatively, recrystallization is often a superior method for purifying hydrazones.[1][12]
Part 3: Key Experimental Protocols
Protocol 1: Optimization of Reaction pH
-
Set up 4-5 small-scale reactions in parallel (e.g., 0.1 mmol scale).
-
Dissolve the this compound and the carbonyl compound in a suitable solvent (e.g., ethanol).
-
To each reaction, add a different catalytic acid or buffer to achieve a range of pH values (e.g., pH 3, 4, 5, 6, 7).
-
pH 4-6: Use a few drops of glacial acetic acid.[1]
-
For more precise control, use buffer solutions (e.g., acetate buffer).
-
-
Stir all reactions at the same temperature.
-
Monitor the progress of each reaction by TLC or LC-MS after a set time (e.g., 2 hours).
-
Identify the pH that provides the highest conversion to the desired hydrazone product.
| pH Range | Effect on Reaction Rate | Rationale |
| < 3-4 | Very Slow | The hydrazide nucleophile is excessively protonated and non-reactive.[2] |
| 4-6 | Optimal | Provides the best balance between carbonyl activation and hydrazide nucleophilicity.[1][2] |
| > 7 | Very Slow | Insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate.[2][6] |
Protocol 2: Catalyst Screening for Unreactive Carbonyls
-
If simple acetic acid catalysis is insufficient, screen more active catalyst systems.
-
Set up parallel reactions as described in Protocol 1, maintaining the optimal pH.
-
To each vial, add a different catalyst. Good candidates include:
-
Monitor the reactions to determine which catalyst provides the fastest and cleanest conversion.
Protocol 3: Purification by Recrystallization
-
Concentrate the crude reaction mixture under reduced pressure to obtain the solid or oil.
-
Select a suitable recrystallization solvent. The ideal solvent is one in which your hydrazone product is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[1] Common choices include ethanol, methanol, or acetonitrile.[1][13] Mixed solvent systems like ethyl acetate/hexane are also very effective.[1][13]
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
General Mechanism of Hydrazone Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-Morpholin-4-ylacetohydrazide for Synthetic Reactions
Welcome to the technical support guide for 2-Morpholin-4-ylacetohydrazide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols to overcome solubility challenges encountered during chemical synthesis. As a key building block in medicinal chemistry, ensuring the complete dissolution of this reagent is often critical for achieving optimal reaction kinetics, yield, and purity.[1][2] This guide synthesizes fundamental chemical principles with field-proven laboratory techniques to empower you to solve solubility issues effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues users encounter with this compound solubility in a direct question-and-answer format.
Q1: What are the baseline solubility characteristics of this compound?
This compound (CAS 770-17-2) is a polar, crystalline solid.[1] Its structure contains a morpholine ring and a hydrazide functional group, both of which can participate in hydrogen bonding.[1][3] This inherent polarity dictates its solubility profile, following the principle of "like dissolves like".[4][5] It is generally soluble in polar protic solvents but shows limited solubility in nonpolar organic solvents.
Table 1: Qualitative Solubility Profile of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble | The compound can form strong hydrogen bonds with these solvents.[1][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble | Solvation is driven by dipole-dipole interactions. Solubility may require heating. |
| Ethers | THF, 1,4-Dioxane | Slightly Soluble | These solvents are less polar and less effective at solvating the highly polar hydrazide group. |
| Halogenated | Dichloromethane (DCM) | Poorly Soluble | Insufficient polarity to effectively dissolve the compound. |
| Nonpolar | Toluene, Hexanes | Insoluble | The large difference in polarity between the solute and solvent prevents effective solvation.[4][5] |
Note: This table provides a general guideline. Empirical testing is essential for your specific reaction conditions.
Q2: My this compound is not dissolving in my chosen reaction solvent. What is the first-line troubleshooting strategy?
When facing poor solubility, a systematic, stepwise approach is most effective. Begin with the least invasive physical methods before progressing to chemical modifications of the system. The following workflow provides a logical troubleshooting sequence.
Caption: Troubleshooting workflow for solubility issues.
Q3: How can I systematically select an appropriate co-solvent system?
A co-solvent enhances solubility by reducing the overall polarity of the solvent system, making it more favorable for the solute.[6][7] The addition of a small volume of a miscible organic solvent can dramatically increase the concentration of your reagent in the solution phase.[8]
Causality: Co-solvents work by disrupting the strong hydrogen-bonding network of highly polar solvents like water.[] This creates a microenvironment that is less polar, reducing the energy penalty required to create a cavity for the solute molecule.
Table 2: Recommended Co-solvents for Enhancing Solubility
| Co-Solvent | Abbreviation | Key Properties | Best For... |
| Dimethyl Sulfoxide | DMSO | Highly polar, aprotic, high boiling point (189 °C) | Dissolving a wide range of polar compounds; useful for reactions at elevated temperatures.[] |
| N,N-Dimethylformamide | DMF | Polar, aprotic, high boiling point (153 °C) | Similar to DMSO, often used in peptide couplings and other condensation reactions. |
| N-Methyl-2-pyrrolidone | NMP | Polar, aprotic, very high boiling point (202 °C) | Applications requiring high temperatures and high solvating power. |
| Ethanol / Methanol | EtOH / MeOH | Polar, protic, lower boiling points | Reactions run at or near room temperature where a protic solvent is acceptable.[1][7] |
| Propylene Glycol | PG | Polar, protic, low toxicity | Biocompatible applications or when a less volatile protic co-solvent is needed.[] |
See Protocol 2 for a step-by-step method on developing a co-solvent system.
Q4: Can I use temperature to increase solubility, and what are the limitations?
Yes. For the vast majority of solid organic compounds, solubility in a liquid solvent increases with temperature.[5][10] Applying heat is often the simplest and most effective initial step to dissolve a stubborn reagent.[11]
Experimental Choice: Heating your reaction mixture to the reflux temperature of the solvent is a common strategy to maximize solubility. However, this choice must be balanced against the thermal stability of all components in your reaction.
Trustworthiness: Before running a reaction at elevated temperatures for an extended period, it is crucial to validate that this compound does not decompose. This can be checked by dissolving the compound in the chosen solvent with heat, holding it at the target temperature for a set time (e.g., 1-2 hours), cooling it to room temperature, and analyzing the sample by TLC or LCMS to check for the appearance of new spots or peaks.[12]
Q5: How does pH affect the solubility of this compound?
This is a highly effective but often overlooked technique. The morpholine nitrogen in the molecule is basic (pKa of the parent morpholine is ~8.5), meaning it can accept a proton under acidic conditions to form a positively charged morpholinium salt.[3][13] This salt form is typically much more polar and, therefore, significantly more soluble in polar solvents than the neutral free base.[14][15]
Mechanism of Action: By lowering the pH of the reaction medium, you shift the equilibrium from the less soluble neutral form to the highly soluble protonated form. This can be achieved by adding a non-interfering acid.
Caption: pH-dependent solubility equilibrium.
Self-Validation: This technique is only viable if your substrate and other reagents are stable to acidic conditions and if the reaction chemistry is not adversely affected by the presence of an acid. Always run a small-scale test reaction to confirm compatibility.[12] See Protocol 3 for an experimental procedure.
Q6: The compound remains partially undissolved. Can the reaction still proceed effectively?
In many cases, yes. A reaction can often be run successfully as a heterogeneous slurry. According to Le Chatelier's principle, as the small amount of dissolved this compound is consumed by the reaction, the equilibrium is disturbed. To compensate, more of the solid material will dissolve to re-saturate the solution.[16]
Key to Success:
-
Efficient Agitation: Vigorous stirring is critical to maximize the surface area of the suspended solid, which increases the rate of dissolution and, consequently, the overall reaction rate.
-
Patience: Heterogeneous reactions are often slower than their homogeneous counterparts. Allow for a longer reaction time and monitor progress carefully by TLC or LCMS.[17]
Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide for Small-Scale Solubility Screening
-
Preparation: Dispense 5-10 mg of this compound into several small, labeled vials (e.g., 1-dram vials).
-
Solvent Addition: To each vial, add a different test solvent (e.g., Water, EtOH, IPA, ACN, THF, DCM, Toluene) in 100 µL increments.
-
Observation at Room Temperature: After each addition, cap the vial and vortex for 30 seconds. Observe and record if the solid dissolves completely.
-
Heating: If the solid does not dissolve at room temperature after adding 500 µL (0.5 mL) of solvent, gently heat the vial to ~50 °C in a water bath or on a heat block for 5 minutes.
-
Record Results: Note the solvent and the approximate volume required for complete dissolution, both at room temperature and with heating. This data will inform your choice for the full-scale reaction.
Protocol 2: Method for Employing a Co-Solvent System
-
Initial Suspension: Suspend the this compound in your primary reaction solvent (the one in which it is poorly soluble).
-
Co-solvent Addition: While stirring vigorously, add a polar aprotic co-solvent (e.g., DMSO) dropwise from a syringe or pipette.
-
Monitor for Dissolution: Continue adding the co-solvent until the solution becomes clear. Typically, 5-20% (v/v) is sufficient.[7]
-
Proceed with Reaction: Once the reagent is fully dissolved, add the other reaction components.
-
Important Consideration: Ensure the chosen co-solvent does not interfere with your reaction chemistry or downstream purification process (e.g., its high boiling point can make it difficult to remove).
Protocol 3: Procedure for Solubility Enhancement via pH Modification
-
Compatibility Check: First, confirm that your starting materials and expected product are stable in the presence of acid. Dissolve a small sample of each in the reaction solvent and add a drop of the intended acid. Monitor by TLC for any degradation.
-
Reagent Suspension: Suspend the this compound and any other solid reagents in the bulk of the reaction solvent.
-
Acidification: While stirring, add one molar equivalent (relative to the hydrazide) of a non-nucleophilic acid. A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is a common choice to avoid introducing water.
-
Observe Dissolution: Stir for 5-10 minutes. The solid should dissolve as the highly soluble morpholinium salt is formed in situ.
-
Neutralization (if required): Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to initiate the reaction if the free-base form of the hydrazide is required for reactivity. The reaction may proceed homogeneously before the product potentially precipitates.
References
- 1. CAS 770-17-2: 2-(morpholin-4-yl)acetohydrazide [cymitquimica.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polybluechem.com [polybluechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 10. [PDF] Solubility Temperature Dependence Predicted from 2D Structure | Semantic Scholar [semanticscholar.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. How To [chem.rochester.edu]
- 13. cas 770-17-2|| where to buy this compound [english.chemenu.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. Troubleshooting [chem.rochester.edu]
Technical Support Center: Catalyst Optimization for 2-Morpholin-4-ylacetohydrazide Reactions
Welcome to the technical support center for optimizing reactions involving 2-Morpholin-4-ylacetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide a deeper understanding of catalyst selection, troubleshooting common experimental hurdles, and ensuring reproducible, high-yield outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary reaction classes for this compound, and what is the general strategy for catalyst selection?
This compound is a versatile building block primarily utilized in two key transformations due to its nucleophilic hydrazide moiety:
-
Heterocyclic Synthesis: The condensation and subsequent cyclization of the hydrazide with various electrophiles is a common route to valuable five-membered heterocycles like 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles.
-
C-N Cross-Coupling: The formation of a new bond between the terminal nitrogen of the hydrazide and an aryl or heteroaryl group, typically via palladium-catalyzed methods.
The initial choice of catalyst depends entirely on the desired transformation. For heterocycle synthesis, the reaction is often driven by acid or base catalysis to promote condensation and dehydration. For C-N bond formation, a transition-metal catalyst, most commonly palladium, is required.
The following decision workflow provides a high-level overview for catalyst selection.
Caption: Catalyst selection workflow.
Section 1: Catalyst Selection for Heterocyclic Synthesis
The synthesis of heterocycles from hydrazides is a cornerstone of medicinal chemistry. The morpholine moiety in the starting material often imparts favorable pharmacokinetic properties to the final product.
FAQ 1.1: I want to synthesize a 1,2,4-triazole. What type of catalyst should I use?
For the synthesis of 3,5-disubstituted 1,2,4-triazoles via the condensation of this compound with a nitrile, a base catalyst is highly effective.[1] The base facilitates the deprotonation of the hydrazide, increasing its nucleophilicity for the initial attack on the nitrile carbon.
For other routes, such as those involving reaction with orthoesters or thioamides, acid catalysis is often employed to activate the electrophile and facilitate the subsequent dehydration/cyclization steps.
| Target Heterocycle | Common Co-Reactant | Catalyst Class | Typical Examples | Key Considerations |
| 1,2,4-Triazole | Nitrile | Base | K₂CO₃, NaOMe | High temperatures (e.g., 160 °C in n-BuOH) are often required.[1] |
| 1,2,4-Triazole | Amidine | Metal (Copper) | Cu(OTf)₂, CuI | Often requires an oxidant (air, K₃[Fe(CN)₆]) to achieve the final aromatic ring.[1][2] |
| 1,3,4-Oxadiazole | Carboxylic Acid | Dehydrating Agent / Acid | POCl₃, P₂O₅, H₂SO₄ | Harsh conditions can be incompatible with sensitive functional groups. |
| 1,3,4-Thiadiazole | Carbon Disulfide | Base | KOH, Et₃N | Reaction proceeds via a dithiocarbazate intermediate. |
| Pyrazole | 1,3-Dicarbonyl Compound | Acid | Acetic Acid, HCl | Regioselectivity can be an issue depending on the symmetry of the dicarbonyl.[3] |
Troubleshooting Guide 1.1: Low Yield in Cyclization Reactions
Problem: My reaction to form a heterocycle (e.g., 1,2,4-triazole) from this compound is stalling, resulting in low conversion or a complex mixture of products.
This is a common issue that can often be traced back to catalyst choice, reaction conditions, or the stability of intermediates.
Caption: Troubleshooting low cyclization yield.
Section 2: Catalyst Selection for Palladium-Catalyzed C-N Cross-Coupling
N-arylated hydrazides are important precursors for pharmaceuticals and agrochemicals. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is the premier method for their synthesis.[4]
FAQ 2.1: How do I select the right Palladium catalyst system for coupling this compound with an aryl halide?
A successful Pd-catalyzed C-N coupling requires the careful selection of three components: the palladium precursor, the ligand, and the base.
-
Palladium Precursor: Simple Pd salts like Pd(OAc)₂ or pre-formed complexes like Pd₂(dba)₃ are common. Pre-catalysts, where the ligand is already coordinated, can also offer improved stability and activity.
-
Ligand: This is the most critical component. The goal is to use a ligand that promotes both the oxidative addition of the aryl halide and the final, often rate-limiting, reductive elimination step to form the C-N bond. Bulky, electron-rich phosphine ligands are standard.
-
Base: The base is required to deprotonate the hydrazide, forming the active nucleophile. The choice of base can significantly impact catalyst activity and lifetime. Strong, non-nucleophilic bases are preferred.
The catalytic cycle below illustrates the key steps where these components act.
Caption: Simplified Pd-catalyzed C-N coupling cycle.
Troubleshooting Guide 2.1: Optimizing Pd-Catalyzed N-Arylation
Problem: My C-N coupling reaction suffers from low conversion, catalyst decomposition (formation of palladium black), or the formation of undesired side products like diaryl hydrazine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inactive catalyst system (poor ligand choice).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Switch to a bulkier, more electron-rich ligand (e.g., from P(t-Bu)₃ to a biarylphosphine ligand).2. Change from a carbonate base to an alkoxide (NaOt-Bu) or hydroxide (KOH).[5][6]3. Increase temperature, but monitor for decomposition. |
| Catalyst Decomposition (Pd Black) | 1. Reductive elimination is too slow, leading to side reactions of the Pd(II) intermediate.2. Ligand degradation at high temperatures. | 1. Use a ligand known to accelerate reductive elimination (e.g., Josiphos or Buchwald-type biarylphosphine ligands).2. Lower the catalyst loading. Highly active catalysts can function at ppm levels.[7]3. Perform the reaction under a strict inert atmosphere (N₂ or Ar). |
| Diaryl Hydrazine Formation | 1. The product (mono-aryl hydrazine) is more reactive than the starting hydrazine.2. Catalyst system is not selective. | 1. Use a large excess of the starting hydrazide.2. Mechanistic studies show that the choice of catalyst resting state can influence selectivity; systems favoring an arylpalladium(II) chloride resting state show higher selectivity for mono-arylation.[5][7] Fine-tuning the ligand and base is key. |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of a 3-(Morpholinomethyl)-5-aryl-1,2,4-triazole
This protocol is a representative procedure adapted from the literature for the synthesis of 1,2,4-triazoles from a hydrazide and a nitrile.[1]
Materials:
-
This compound (1.0 mmol, 159.2 mg)
-
Aryl Nitrile (e.g., Benzonitrile) (2.0 mmol, 206.2 mg, 203 µL)
-
Potassium Carbonate (K₂CO₃) (0.5 mmol, 69.1 mg)
-
n-Butanol (n-BuOH) (3 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the aryl nitrile, and potassium carbonate.
-
Add n-butanol to the vial and seal it tightly with a screw cap.
-
Place the vial in a preheated oil bath or heating block set to 160 °C.
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent), observing the consumption of the starting hydrazide.
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,2,4-triazole.
Section 3: General Guide to Catalyst Deactivation
Catalyst deactivation is an unavoidable issue that can significantly impact reaction efficiency and cost.[8] Understanding its root causes is crucial for troubleshooting.
FAQ 3.1: What are the most common mechanisms of catalyst deactivation in the reactions I am running?
There are three primary modes of deactivation relevant to both heterocyclic synthesis and cross-coupling reactions.[9][10]
-
Poisoning: This occurs when impurities in the reagents or solvent bind strongly to the active sites of the catalyst, rendering them inactive.[9] For palladium catalysts, common poisons include sulfur (from reagents like thiols or thioethers) and un-removed reagents from previous steps. For acid/base catalysts, neutralizing impurities can be considered a form of poisoning.
-
Thermal Degradation (Sintering): At high reaction temperatures, metal catalyst particles can agglomerate, which reduces the active surface area and, consequently, the catalytic activity.[10] This is a major concern in high-temperature Pd-catalyzed reactions.
-
Fouling/Coking: In this mechanism, insoluble materials, often polymeric byproducts, deposit on the catalyst surface, blocking access to the active sites.[11] This can be observed as the formation of tar or insoluble material in the reaction flask.
Mitigation Strategies:
-
Purify Reagents: Always use high-purity, dry solvents and recrystallize or distill reagents if impurities are suspected.
-
Optimize Temperature: Do not overheat reactions. Run temperature screens to find the minimum temperature required for an efficient reaction rate.
-
Inert Atmosphere: For sensitive organometallic catalysts like palladium systems, rigorously exclude oxygen and moisture, which can degrade both the catalyst and the ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Morpholin-4-ylacetohydrazide Analogs
The morpholine nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions.[1][2] This guide delves into the structure-activity relationships (SAR) of a specific class of compounds built upon this scaffold: 2-Morpholin-4-ylacetohydrazide and its analogs. We will objectively compare the performance of various structural modifications, supported by experimental data, to provide actionable insights for researchers in drug discovery and development.
The core this compound structure serves as a versatile and synthetically accessible starting point. Its three main components—the morpholine ring, the acetohydrazide linker, and the terminal hydrazide group—offer distinct points for chemical modification, allowing for the fine-tuning of pharmacological activity against a range of biological targets.
Caption: Key modification sites of the this compound scaffold.
Comparative Analysis: Targeting Urease vs. Kinases
The versatility of the this compound scaffold is evident in the diverse biological targets its analogs can be engineered to inhibit. By strategically modifying the core structure, researchers have developed potent inhibitors of both enzymes, like urease, and critical signaling proteins, such as Phosphoinositide 3-kinases (PI3K).
Analogs as Urease Inhibitors
Bacterial ureases are significant virulence factors in several clinical conditions, including peptic ulcers and urinary tract infections, making them a key target for antimicrobial drug development.[1] SAR studies reveal that derivatization of the terminal hydrazide group is a highly effective strategy for generating potent urease inhibitors.
One successful approach involves the conversion of a pyridinyl-modified acetohydrazide into various heterocyclic systems. The reaction of the hydrazide with phenylisothiocyanate yields a carbothioamide intermediate, which can then be cyclized to form 1,2,4-triazoles, 1,3,4-thiadiazoles, or 1,3-thiazoles.[1] Comparative data shows that the 1,3-thiazole derivative exhibits the most potent enzyme inhibition.[1]
Table 1: Comparative Antiurease Activity of Hydrazide Analogs
| Compound ID | Core Modification | Terminal Group | IC₅₀ (µM) vs. Urease | Reference |
| 4 | 6-morpholinylpyridin-3-ylamino | Hydrazide (-NHNH₂) | - | [1] |
| 9 | 6-morpholinylpyridin-3-ylamino | Carbothioamide | - | [1] |
| 11 | 6-morpholinylpyridin-3-ylamino | 1,2,4-Triazole-3-thiol | - | [1] |
| 10 | 6-morpholinylpyridin-3-ylamino | 1,3-Thiazole | 2.37 ± 0.19 | [1] |
The data clearly indicates that the cyclization of the carbothioamide intermediate into a 1,3-thiazole ring (Compound 10 ) dramatically enhances inhibitory activity against urease. This suggests that the specific stereoelectronic properties of the thiazole ring are crucial for effective binding to the enzyme's active site.
Caption: SAR summary for urease inhibitor analogs.
Analogs as PI3K Inhibitors
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various human cancers, making PI3K an ideal target for anticancer drug design.[3] For this target, the crucial modification involves replacing the simple phenyl or pyridinyl ring with larger heterocyclic systems like quinazolines, pyrimidines, or thienopyrimidines, while retaining the morpholine moiety. The morpholine group is often a critical pharmacophore that forms a key hydrogen bond in the kinase hinge region.[4][5]
SAR studies on a series of 4-morpholino-quinazoline and related derivatives revealed that the choice of the core heterocyclic system significantly impacts potency and selectivity.[6]
Table 2: Comparative PI3Kα Inhibitory Activity of Morpholine Analogs
| Compound ID | Core Heterocycle | R Substituent | PI3Kα IC₅₀ (nM) | Reference |
| BKM-120 | Pyrimidine | - | 44.6 ± 3.6 | [4][5] |
| 15e | Thieno[3,2-d]pyrimidine | 2-phenyl | 2.0 | [6] |
| 8d | Thiopyrano[4,3-d]pyrimidine | Pyrazoline moiety | Moderate Inhibition | [3] |
| 17p | 2,4-dimorpholinopyrimidine | 5-carbonitrile | 31.8 ± 4.1 | [4][5] |
Key SAR Insights for PI3K Inhibitors:
-
Core Ring System: Fusing the pyrimidine ring with other cycles, such as in the thieno[3,2-d]pyrimidine derivative 15e , can lead to a substantial increase in potency, achieving an IC₅₀ value of 2.0 nM.[6]
-
Morpholine Moiety: The morpholine group is considered a pharmacophore and its replacement typically leads to a decrease in activity.[5] Molecular docking studies show it often occupies a key pocket, forming hydrogen bonds with residues like Asp2357.[3]
-
Substituents: On the core ring system, electron-withdrawing groups (e.g., Cl, F) are often more favorable for activity than electron-donating groups (e.g., OCH₃, H).[3] The addition of a second morpholine group and a carbonitrile, as in compound 17p , yields high potency and selectivity against PI3Kδ.[4][5]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, representative methodologies for the synthesis and evaluation of this compound analogs.
Protocol 1: General Synthesis of 2-(Morpholin-4-yl)acetohydrazide
This two-step protocol describes the synthesis of the core hydrazide intermediate.[7]
Step 1: Synthesis of Ethyl morpholin-4-ylacetate
-
To a solution of morpholine (1.0 eq) in benzene, add triethylamine (1.1 eq) as a catalyst.
-
Add ethyl chloroacetate (1.0 eq) dropwise to the mixture while stirring.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling, filter the mixture to remove triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl morpholin-4-ylacetate, which can be purified by distillation or used directly in the next step.
Step 2: Synthesis of 2-(Morpholin-4-yl)acetohydrazide
-
Dissolve the ethyl morpholin-4-ylacetate (1.0 eq) from Step 1 in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution.
-
Reflux the mixture for 10-12 hours. The product will often precipitate out upon cooling.
-
Cool the reaction mixture in an ice bath and collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield pure 2-(Morpholin-4-yl)acetohydrazide.
Caption: General synthetic workflow for the core hydrazide scaffold.
Protocol 2: Representative Biological Assay - PI3Kα Kinase Inhibition Assay
This protocol is a representative method for evaluating the inhibitory activity of synthesized analogs against the PI3Kα enzyme.[6]
-
Reagents and Materials: Recombinant PI3Kα enzyme, ATP, PIP2 (substrate), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Assay Procedure: a. In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme. b. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme. c. Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: a. Measure luminescence or fluorescence signal, which correlates with ADP levels. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Outlook
The this compound scaffold demonstrates remarkable versatility, serving as a foundational structure for the development of potent and selective inhibitors against diverse biological targets. Structure-activity relationship studies have consistently highlighted several key principles:
-
The Morpholine Ring: This moiety is frequently essential for activity, particularly in kinase inhibitors, where it anchors the molecule into the target's binding site.[4][5]
-
The Central Core: The nature of the aromatic or heterocyclic system to which the morpholine is attached is a primary determinant of biological target and potency. Simple rings are often found in antimicrobial agents, while more complex, fused heterocyclic systems like thienopyrimidines are required for high-affinity kinase inhibition.[1][6]
-
The Hydrazide Terminus: This functional group is a synthetic handle for extensive derivatization. Its conversion into various five-membered heterocycles is a proven strategy for generating potent enzyme inhibitors, such as those targeting urease.[1]
Future research should focus on multi-target drug design and the optimization of pharmacokinetic properties. By combining the favorable structural features identified in these comparative studies, it is possible to develop novel analogs with improved efficacy, selectivity, and drug-like properties for treating a wide range of diseases, from bacterial infections to cancer.
References
- 1. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative analysis of synthetic routes to 2-Morpholin-4-ylacetohydrazide
A Comprehensive Guide to the Synthesis of 2-Morpholin-4-ylacetohydrazide: A Comparative Analysis of Methodological Variations
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a morpholine ring linked to an acetohydrazide moiety, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. Hydrazides, in general, are important intermediates for creating various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles, which are prevalent in many pharmaceutical agents[1]. The morpholine group is a common feature in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides an in-depth analysis of the predominant synthetic pathway to this compound, offering a comparative look at key experimental variables to aid researchers in optimizing its preparation for downstream applications.
The Predominant Two-Step Synthetic Route
The most widely reported and reliable method for synthesizing this compound is a two-step process. This pathway is consistently documented in the scientific literature and is favored for its straightforward execution and accessibility of starting materials[2][3][4].
The overall synthesis can be visualized as follows:
Figure 1: Overall workflow for the two-step synthesis of this compound.
This process involves an initial N-alkylation of morpholine followed by hydrazinolysis of the resulting ester.
Part 1: Synthesis of Ethyl 2-morpholinoacetate (Intermediate)
The first critical step is the nucleophilic substitution reaction between morpholine and an ethyl haloacetate, typically ethyl chloroacetate.
Figure 2: Reaction scheme for the N-alkylation of morpholine.
Mechanistic Considerations and Comparative Analysis
The mechanism involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of ethyl chloroacetate[3]. The reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Therefore, the choice of a base is critical.
-
Base Selection: Triethylamine (TEA) is ubiquitously cited as the base of choice for this reaction[2][3][4]. As a tertiary amine, TEA is non-nucleophilic and serves as an effective scavenger for the generated HCl, forming triethylammonium chloride. This salt often precipitates from less polar solvents, which can help drive the reaction to completion. While other bases like potassium carbonate could be used, TEA's solubility in common organic solvents makes it convenient for homogeneous reaction conditions.
-
Solvent Choice: The literature reports the use of various solvents, primarily benzene[2][3] or ethanol[4].
-
Benzene: An aprotic, non-polar solvent. Its use can facilitate the precipitation of the triethylammonium chloride byproduct. However, due to its high toxicity and carcinogenicity, benzene is being phased out in modern laboratories in favor of safer alternatives like toluene or 2-methyl-THF.
-
Ethanol: A protic solvent. It is less toxic and more environmentally benign than benzene. The reaction proceeds effectively in ethanol, although the byproduct salt may remain more soluble.
-
From a green chemistry and safety perspective, ethanol is the superior choice .
Part 2: Synthesis of this compound (Final Product)
The second step is the conversion of the intermediate ester, ethyl 2-morpholinoacetate, into the target hydrazide via reaction with hydrazine hydrate.
Figure 3: Reaction scheme for the hydrazinolysis of ethyl 2-morpholinoacetate.
Mechanistic Considerations and Comparative Analysis
This reaction is a classic example of nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the carbonyl carbon of the ester, leading to the elimination of ethanol and formation of the more stable hydrazide[3].
-
Reaction Conditions: The reaction is typically performed by refluxing the ester with hydrazine hydrate in ethanol[2][3]. The use of an excess of hydrazine hydrate is common to ensure complete conversion of the ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated to remove the solvent and excess hydrazine. The resulting product is often a solid that can be purified by recrystallization from a suitable solvent, such as ethanol[1]. This straightforward purification method is a significant advantage of this synthetic route, often yielding a high-purity product.
Quantitative Data and Performance Comparison
The following table summarizes the reported experimental data for the two-step synthesis of this compound.
| Step | Reactants | Solvent | Catalyst/Reagent | Conditions | Yield (%) | Purity/Characterization | Reference |
| 1 | Morpholine, Ethyl Chloroacetate | Benzene | Triethylamine | Reflux | 80 | FT-IR | [3] |
| 2 | Ethyl 2-morpholinoacetate, Hydrazine Hydrate | Ethanol | - | Reflux | 85 | m.p. 75-77 °C, FT-IR | [3] |
| 1 | Morpholine, Ethyl Chloroacetate | Benzene | Triethylamine | - | 82 | - | [4] |
| 2 | Ethyl 2-morpholinoacetate, Hydrazine Hydrate | Ethanol | - | - | 80 | FT-IR, ¹H-NMR, ¹³C-NMR | [4] |
Analysis: The data indicates that this synthetic route is robust and high-yielding, with reported yields consistently in the range of 80-85% for each step. The characterization data provided in the sources confirms the successful formation of the desired structures. The slight variations in yield are typical for chemical reactions and can be influenced by factors such as reaction scale, purity of reagents, and efficiency of work-up and purification.
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature[3][4].
Protocol 1: Synthesis of Ethyl 2-morpholinoacetate
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (0.1 mol, 8.71 g) and triethylamine (0.1 mol, 10.1 g) in 100 mL of absolute ethanol.
-
Addition: Slowly add ethyl chloroacetate (0.1 mol, 12.26 g) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated triethylammonium chloride salt.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude oil or solid can be purified by vacuum distillation or recrystallization to yield pure ethyl 2-morpholinoacetate.
Protocol 2: Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-morpholinoacetate (0.05 mol, 8.66 g) in 50 mL of absolute ethanol.
-
Addition: Add hydrazine hydrate (80% solution, 0.1 mol, 6.25 g) to the solution.
-
Reaction: Heat the mixture to reflux for 8-10 hours.
-
Work-up: After reflux, reduce the volume of the solvent by about half using a rotary evaporator.
-
Purification: Cool the concentrated solution in an ice bath. The white crystalline product will precipitate. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.
Conclusion and Expert Recommendations
The two-step synthesis starting from morpholine and ethyl chloroacetate represents the most efficient and well-established method for preparing this compound. While no fundamentally different routes are commonly reported, researchers can optimize this pathway by considering the following:
-
Solvent Choice: For Step 1, substituting toxic benzene with a safer solvent like ethanol or toluene is highly recommended to improve the safety and environmental profile of the synthesis.
-
Purification: Careful recrystallization is key to obtaining a high-purity final product, which is essential for its use in subsequent synthetic steps in a drug discovery program.
-
Monitoring: Consistent use of TLC to monitor reaction completion will prevent unnecessarily long reaction times and the formation of potential byproducts.
This guide provides a robust framework for the synthesis of this compound, grounded in established literature and expert analysis. By understanding the mechanistic principles and key experimental variables, researchers can reliably and safely produce this valuable intermediate for their scientific endeavors.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for the Characterization of 2-Morpholin-4-ylacetohydrazide
For researchers, scientists, and drug development professionals, the unambiguous characterization of any new chemical entity is the bedrock of reliable and reproducible research. 2-Morpholin-4-ylacetohydrazide, a versatile synthetic intermediate, is no exception. Its structural features—a morpholine ring, a methylene bridge, and a hydrazide moiety—necessitate a multi-pronged analytical approach to confirm its identity, purity, and stability.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust characterization of this compound. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring a self-validating system of data cross-referencing. This approach is designed to produce a comprehensive data package that is fit for its intended purpose, aligning with the principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3] The objective is to demonstrate how integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy creates a synergistic and irrefutable characterization profile.
The Cross-Validation Workflow: An Integrated Approach
References
Performance Benchmarking of 2-Morpholin-4-ylacetohydrazide-Based Inhibitors: A Comparative Guide for Drug Development Professionals
Introduction: The Imperative for Advanced Targeted Therapies
In the landscape of modern oncology, the paradigm has shifted from broad-spectrum cytotoxic agents to precision therapies targeting the specific molecular machinery driving cancer progression. Among the most critical and frequently dysregulated pathways in human cancers are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the histone deacetylase (HDAC) signaling cascades.[1][2] The PI3K pathway is a central regulator of cell growth, proliferation, and survival, with its hyperactivation being a common feature in a multitude of tumors.[3] Concurrently, HDACs, enzymes that modulate gene expression by altering chromatin structure, are often aberrantly active in cancer, leading to the silencing of tumor suppressor genes.[4]
The concurrent upregulation of both PI3K and HDAC pathways in various cancers presents a compelling rationale for the development of dual-target inhibitors.[5] This strategy aims to produce a synergistic anti-tumor effect, enhance pro-apoptotic activity, and potentially overcome the resistance mechanisms that can emerge with single-target agents.[5][6] This guide focuses on a promising chemical scaffold, 2-Morpholin-4-ylacetohydrazide , which serves as a foundational structure for a new generation of dual PI3K/HDAC inhibitors. We will objectively benchmark the performance of these novel compounds against established alternatives, supported by experimental data and detailed protocols for validation.
The Pharmacological Rationale: A Tale of Two Moieties
The efficacy of this compound-based compounds as dual inhibitors stems from a rational design that combines key pharmacophores from known selective inhibitors. The design typically merges the morpholino-triazine or a similar morpholine-containing scaffold, critical for potent PI3K inhibition, with a hydrazide moiety that acts as an effective zinc-binding group (ZBG) to chelate the catalytic zinc ion in the active site of HDAC enzymes.[4][5][7]
-
The Morpholine Group: The morpholine ring is a privileged structure in PI3K inhibitor design.[8] It often forms crucial hydrogen bonds within the ATP-binding pocket of the PI3K enzyme, contributing significantly to the inhibitor's potency and selectivity.[7]
-
The Hydrazide Moiety: Hydrazides have emerged as an alternative to more traditional ZBGs like hydroxamic acids. They effectively coordinate with the zinc ion in the HDAC active site, disrupting its enzymatic function and leading to the hyperacetylation of histone and non-histone proteins.[4][9]
This elegant fusion of functionalities into a single molecule provides a powerful tool for simultaneously disrupting two of the most important oncogenic signaling networks.
Performance Benchmark: Quantitative Comparison of Inhibitory Activity
To objectively assess the performance of this new class of dual inhibitors, we compare a representative this compound derivative, Compound 31f , with established single-target inhibitors.[5] Compound 31f was rationally designed by combining the pharmacophore of the PI3K inhibitor ZSTK474 with the hydrazide moiety of an HDAC1-3 selective inhibitor.[5]
Table 1: In Vitro Enzymatic Inhibitory Activity (IC₅₀)
| Compound | Target | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| Compound 31f [5] | PI3K/HDAC Dual Inhibitor | 80.5 | 32.7 | 46.3 | 2.5 | 1.9 | 2.6 | 75.5 |
| ZSTK474 [5] | PI3K Pan-Inhibitor | 240 | 60 | 160 | 170 | >10000 | >10000 | >10000 |
| Vorinostat (SAHA) [10][11] | HDAC Pan-Inhibitor | - | - | - | - | 10-20 | 20-50 | 70-100 |
| Tool Molecule 39a [5] | HDAC-selective Inhibitor | >10000 | >10000 | >10000 | >10000 | 2.5 | 3.2 | 117.2 |
Data for Vorinostat represents a typical range from literature. ZSTK474 and Tool Molecule 39a data are from the comparative study.[5]
Analysis: The data clearly demonstrates that Compound 31f possesses potent, nanomolar inhibitory activity against both PI3K isoforms (notably the delta isoform) and Class I HDACs.[5] Its PI3K inhibition is significantly more potent than the parent scaffold ZSTK474, while its HDAC inhibition is comparable to the dedicated HDAC inhibitor tool molecule (39a) and the FDA-approved drug Vorinostat.[5][10][11]
Table 2: Anti-proliferative Activity (IC₅₀) in Human Cancer Cell Lines
| Compound | Jeko-1 (Mantle Cell Lymphoma) (nM) | SU-DHL-4 (Lymphoma) (nM) | A549 (Lung Cancer) (nM) | HCT116 (Colon Cancer) (nM) |
| Compound 31f [5] | 30.0 | 114.3 | 224.2 | 119.5 |
| ZSTK474 [5] | 100.2 | 266.3 | 437.1 | 291.5 |
| Tool Molecule 39a [5] | 109.1 | 148.2 | 203.2 | 185.7 |
Analysis: In cellular assays, the dual-target inhibitor Compound 31f consistently demonstrates superior anti-proliferative activity across multiple cancer cell lines compared to both the PI3K-only inhibitor ZSTK474 and the structurally similar HDAC-only inhibitor 39a.[5] This supports the hypothesis that simultaneous inhibition of both pathways leads to a synergistic cytotoxic effect. Notably, in the Jeko-1 mantle cell lymphoma line, Compound 31f showed significantly greater efficacy in inducing apoptosis than the single-target inhibitors.[5]
Visualizing the Mechanism of Action
To understand how these inhibitors function, it is crucial to visualize their points of intervention within their respective signaling pathways.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K pathway is initiated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K.[12] PI3K then phosphorylates PIP2 to PIP3, which recruits and activates downstream effectors like Akt. Activated Akt proceeds to regulate a host of cellular processes, including cell survival and proliferation, often through the mTOR complexes.[1] this compound-based inhibitors block the pathway at its apex by inhibiting the PI3K catalytic subunit.
Caption: PI3K pathway showing inhibitor action.
HDAC Inhibition and Gene Expression
HDACs remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin). This condensed state restricts the access of transcription factors to DNA, resulting in the repression of gene expression, including that of tumor suppressor genes. Hydrazide-based inhibitors block this deacetylation, promoting an open chromatin state (euchromatin) and reactivating the expression of silenced genes.
Caption: Mechanism of HDAC inhibition.
Experimental Validation: Self-Validating Protocols for the Bench Scientist
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This includes the use of appropriate positive and negative controls, standardized reagents, and clear endpoints. Here we provide step-by-step methodologies for key experiments.
Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a framework for determining the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[13][14]
Caption: Workflow for IC₅₀ determination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer. Include a vehicle-only control (0% inhibition) and a control with no enzyme (100% inhibition).
-
Prepare solutions of the purified enzyme (e.g., PI3Kα or HDAC1) and its specific substrate at optimal concentrations in the assay buffer.[13]
-
-
Assay Plate Setup:
-
Pipette the inhibitor dilutions into a 96-well plate.
-
Add the enzyme solution to each well and gently mix.
-
-
Pre-incubation:
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[13]
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Detection and Measurement:
-
Immediately begin monitoring the reaction using a plate reader. The detection method depends on the assay (e.g., absorbance, fluorescence, luminescence). Record data at regular intervals.[15]
-
-
Data Analysis:
-
Determine the rate of reaction for each inhibitor concentration.
-
Normalize the data to the controls (% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[14]
-
Protocol 2: Cell Viability Assay (XTT Method)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product.[17]
Caption: Workflow for XTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in the cell culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
XTT Reagent Addition:
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[16]
-
Add the XTT working solution to each well.
-
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert XTT to the orange formazan product.[16]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can confirm the mechanism of action by measuring changes in the levels of downstream pathway proteins (e.g., phosphorylated Akt) or markers of target engagement (e.g., acetylated histones).[18][19]
Caption: General Western Blot workflow.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the inhibitor at various concentrations and time points.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[18]
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-acetyl-Histone H3, or loading controls like anti-β-actin) overnight at 4°C.[19]
-
Wash the membrane thoroughly with washing buffer (e.g., TBST).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) detection reagent.[18]
-
Capture the chemiluminescent signal using a digital imaging system. The band intensity will correspond to the amount of the target protein.
-
Conclusion and Future Directions
The this compound scaffold represents a significant advancement in the design of multi-targeted cancer therapies. As demonstrated, inhibitors based on this structure exhibit potent, dual inhibitory activity against the PI3K and HDAC pathways, translating to superior anti-proliferative and pro-apoptotic effects in cancer cells compared to single-target agents.[5] This guide provides the foundational data and validated protocols necessary for researchers to benchmark these and other novel inhibitors effectively.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. Further investigation into isoform selectivity, particularly within the HDAC family, could help to mitigate potential off-target effects and enhance the therapeutic window.[4] Ultimately, the continued exploration of dual-target inhibitors like those based on the this compound framework holds immense promise for developing more effective and durable treatments for cancer.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 2-Morpholin-4-ylacetohydrazide Derivatives as α-Glucosidase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of 2-morpholin-4-ylacetohydrazide derivatives. As a case study, we will focus on their potential as α-glucosidase inhibitors, a critical target in the management of type 2 diabetes, and compare their in-silico performance with a well-established class of natural inhibitors: flavonoids. This guide emphasizes the synergy between computational predictions and experimental validation, a cornerstone of modern drug discovery.
The Rationale: Targeting α-Glucosidase in Diabetes Management
Diabetes mellitus is a global health concern characterized by elevated blood glucose levels.[1] A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia, the spike in blood sugar after a meal. The enzyme α-glucosidase, located in the brush border of the small intestine, plays a pivotal role in this process by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[2] Inhibition of α-glucosidase delays carbohydrate digestion, thereby reducing the rate of glucose absorption and mitigating postprandial hyperglycemia.[3] While existing drugs like acarbose are effective, they are often associated with gastrointestinal side effects, necessitating the search for novel, potent, and safer inhibitors.[4]
The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its synthetic accessibility and diverse biological activities, including anticancer properties.[5] This guide will explore the potential of this scaffold in the context of α-glucosidase inhibition.
The Synergy of In-Silico and In-Vitro: A Validated Approach
A robust drug discovery pipeline relies on the iterative interplay between computational modeling and experimental validation. Molecular docking, a computational technique, predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. This allows for the rapid screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation. The credibility of docking studies, however, hinges on their validation against experimental data. In this guide, we will correlate our docking predictions with experimentally determined half-maximal inhibitory concentration (IC50) values from in-vitro α-glucosidase inhibition assays.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the role of α-glucosidase and the workflow of a typical inhibition study.
Caption: Mechanism of α-glucosidase action and its inhibition.
Caption: Integrated workflow for docking and experimental validation.
Comparative Docking Study: this compound Derivatives vs. Flavonoids
For this comparative study, we will evaluate a series of hydrazone derivatives (as proxies for this compound derivatives due to the availability of public experimental data) and a selection of flavonoids against α-glucosidase from Saccharomyces cerevisiae (PDB ID: 3A4A).
Experimental Data for Comparison
The following table summarizes the experimentally determined IC50 values for selected hydrazone derivatives and flavonoids against α-glucosidase. This data serves as the benchmark for validating our docking results.
| Compound Class | Compound | IC50 (µM) | Reference |
| Hydrazone Derivatives | Hydrazone-based Polyhydroquinoline 8 | 5.31 ± 0.25 | [6] |
| Hydrazone-based Polyhydroquinoline 12 | 6.51 ± 0.37 | [6] | |
| Hydrazone-based Polyhydroquinoline 10 | 6.70 ± 0.38 | [6] | |
| 3,4-dihydroxyphenylacetic acid Schiff base 5 | 12.84 ± 0.52 | [7] | |
| 3,4-dihydroxyphenylacetic acid Schiff base 4 | 13.64 ± 0.58 | [7] | |
| Flavonoids | Quercetin | 20 (approx.) | [8] |
| Myricetin | 11.63 ± 0.36 | ||
| Luteolin | 46 ± 6 | [4] | |
| Kaempferol | >200 | [4] | |
| Standard Drug | Acarbose | ~873 | [6][7] |
Note: The IC50 values are sourced from different studies and are presented for comparative purposes. Experimental conditions may vary slightly between studies.
Molecular Docking Protocol: A Step-by-Step Guide
This protocol outlines a validated procedure for docking ligands to the active site of α-glucosidase using AutoDock Vina.
-
Protein Preparation:
-
Download the crystal structure of α-glucosidase from the Protein Data Bank (PDB ID: 3A4A).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure using AutoDock Tools.
-
Define the grid box for docking. The grid should encompass the active site of the enzyme. A common approach is to center the grid on the co-crystallized ligand from the original PDB file, with dimensions of approximately 60x60x60 Å.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives and flavonoids using a chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the required format for AutoDock Vina (PDBQT).
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculations.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).
-
The output will be a set of predicted binding poses for each ligand, along with their corresponding binding affinities (docking scores) in kcal/mol.
-
-
Validation of the Docking Protocol:
-
To ensure the reliability of the docking protocol, re-dock the co-crystallized ligand (if present in the original PDB file) into the active site.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
-
Analysis of Results:
-
Analyze the docking scores. A more negative binding affinity suggests a stronger predicted interaction.
-
Visualize the protein-ligand interactions of the best-scoring poses using software like PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues of α-glucosidase.
-
Compare the docking scores and interaction patterns of the this compound derivatives with those of the flavonoids and the standard drug, acarbose.
-
In-Vitro α-Glucosidase Inhibition Assay: Experimental Protocol
This protocol describes a standard colorimetric assay to determine the IC50 value of a test compound against α-glucosidase.[2][8][9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (this compound derivatives and flavonoids)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acarbose in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank and control wells. To the test wells, add 50 µL of the different concentrations of the test compounds or acarbose.
-
Add 100 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
This guide provides a robust framework for the comparative evaluation of this compound derivatives as potential α-glucosidase inhibitors. By integrating molecular docking with experimental validation, researchers can efficiently identify and prioritize promising lead compounds. The comparison with well-characterized inhibitors like flavonoids offers valuable context for assessing the potential of this novel scaffold.
Future studies should focus on synthesizing and testing a broader range of this compound derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, lead compounds identified through this integrated approach should be subjected to further preclinical studies to evaluate their efficacy, selectivity, and safety profiles, paving the way for the development of new therapeutic agents for the management of type 2 diabetes.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies [html.rhhz.net]
- 6. Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide-hydrazone derivatives of 3,4-dihydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
A Head-to-Head Comparison of 2-Morpholin-4-ylacetohydrazide and Isonicotinic Acid Hydrazide Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Structure, Mechanism, and Biological Activity
Abstract
The hydrazide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with diverse therapeutic applications. Among these, isonicotinic acid hydrazide (isoniazid, INH) is a landmark drug, indispensable as a first-line treatment for tuberculosis (TB).[1][2] Its success has spurred extensive research into related structures, including derivatives of 2-Morpholin-4-ylacetohydrazide. This guide provides a head-to-head comparison of these two classes of hydrazide derivatives, delving into their chemical properties, mechanisms of action, synthesis protocols, and a comparative analysis of their biological activities supported by experimental data. We aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding to guide future discovery efforts.
Introduction: The Hydrazide Core in Medicinal Chemistry
Hydrazides (–CO–NH–NH–) and their hydrazone derivatives (–CO–NH–N=CH–) are privileged structures in drug design, recognized for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The archetypal hydrazide, isoniazid, was first synthesized in 1912, though its potent antitubercular activity was not discovered until the 1940s.[1] It remains a critical component of combination therapy for Mycobacterium tuberculosis (Mtb) infections.[1][2]
Isoniazid's success is predicated on its specific mechanism, which, however, is susceptible to resistance through bacterial mutations.[1][5] This vulnerability has driven the exploration of alternative hydrazide scaffolds. The this compound framework offers a compelling alternative. The morpholine ring is a versatile heterocyclic moiety known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. This guide will dissect the nuances that differentiate these two important classes of compounds.
Physicochemical Properties: A Comparative Overview
The fundamental structural differences between the pyridine ring in isoniazid and the morpholine ring in this compound derivatives dictate their physicochemical characteristics, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
| Property | Isonicotinic Acid Hydrazide (Isoniazid) | This compound | Rationale and Implication |
| Core Structure | Pyridine-4-carbohydrazide | 2-(morpholin-4-yl)acetohydrazide | Isoniazid's aromatic pyridine ring is crucial for its specific bioactivation. The aliphatic, saturated morpholine ring offers greater conformational flexibility and different hydrogen bonding capabilities. |
| Molar Mass | 137.14 g/mol [1] | 159.19 g/mol | The morpholine derivative has a slightly higher molecular weight, a factor to consider in formulation and membrane permeability. |
| Polarity | More polar due to the pyridine nitrogen. | Polarity is influenced by the ether oxygen and amine nitrogen in the morpholine ring, often enhancing aqueous solubility. | Higher polarity can affect cell membrane penetration. The morpholine moiety is often used to tune solubility and absorption. |
| Reactivity | The hydrazide moiety readily reacts with aldehydes/ketones to form hydrazones. The pyridine nitrogen is key to its biological action.[6] | Similar reactivity of the hydrazide group, allowing for the synthesis of a wide array of hydrazone derivatives. | This shared reactivity is the basis for creating large libraries of derivatives from both scaffolds for screening purposes. |
Mechanism of Action: A Tale of Two Pathways
The most significant divergence between these two classes of compounds lies in their mechanism of action, particularly in the context of antitubercular activity.
Isonicotinic Acid Hydrazide (Isoniazid): A Pro-Drug Approach
Isoniazid is a classic pro-drug, meaning it is inactive until it is metabolized within the target pathogen.[1][2] Its activity against M. tuberculosis is a well-elucidated, multi-step process:
-
Passive Diffusion : INH enters the mycobacterial cell.[7]
-
Bioactivation : The bacterial catalase-peroxidase enzyme, KatG, activates INH.[1][2][8] This enzymatic reaction generates a highly reactive isonicotinic acyl radical.[1]
-
Target Inhibition : This radical species covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming an INH-NAD adduct.[1][8][9] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a vital enzyme in the fatty acid synthase-II (FAS-II) pathway.[1][8]
-
Cell Wall Disruption : Inhibition of InhA blocks the synthesis of mycolic acids, which are unique and essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][7][9] The disruption of this barrier leads to bacterial cell death.
Mutations in the katG or inhA genes are primary mechanisms by which M. tuberculosis develops resistance to isoniazid.[1][5]
Caption: Mechanism of Isoniazid (INH) activation and action in M. tuberculosis.
This compound Derivatives: A More Direct Approach?
Unlike isoniazid, derivatives of this compound are not believed to require activation by KatG. Their antimicrobial activity is thought to arise from the overall structure of the resulting hydrazone. While the precise mechanisms can vary depending on the specific derivative, they often function as:
-
Enzyme Inhibitors : The hydrazone moiety (–NH–N=CH–) is an excellent chelating agent and can bind to metal ions in the active sites of various bacterial enzymes, disrupting their function.
-
Disruptors of Cellular Processes : These compounds can interfere with various cellular processes, including DNA synthesis and protein function, through non-covalent interactions or by generating oxidative stress.
The key advantage here is the potential to bypass the resistance mechanisms that affect isoniazid. Since KatG activation is not required, mutations in the katG gene would not confer resistance to these compounds. This makes the morpholino-scaffold an attractive starting point for developing drugs active against INH-resistant bacterial strains.
Synthesis and Derivatization: A Standardized Workflow
A primary strength of hydrazide chemistry is the straightforward and efficient synthesis of derivatives. The general workflow for creating and evaluating new hydrazide-based compounds is highly modular.
Caption: General workflow for synthesis and evaluation of hydrazide derivatives.
Experimental Protocol: General Synthesis of 2-(morpholin-4-yl)acetohydrazide
This protocol describes a standard laboratory procedure for synthesizing the core hydrazide scaffold from morpholine.[10][11]
Materials:
-
Morpholine
-
Ethyl chloroacetate
-
Triethylamine (as a catalyst)
-
Benzene (as a solvent)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Standard reflux and distillation apparatus, magnetic stirrer, cooling bath.
Procedure:
-
Step 1: Synthesis of Ethyl morpholin-4-ylacetate.
-
In a round-bottom flask, dissolve morpholine in benzene.
-
Add triethylamine to the solution.
-
Slowly add ethyl chloroacetate to the mixture while stirring.
-
Reflux the reaction mixture for several hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture and filter off the triethylamine hydrochloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl morpholin-4-ylacetate.
-
-
Step 2: Synthesis of 2-(morpholin-4-yl)acetohydrazide.
-
Dissolve the crude ethyl morpholin-4-ylacetate from Step 1 in ethanol.
-
Add hydrazine hydrate (80%) to the solution.
-
Reflux the mixture for 6 hours.
-
After reflux, remove the excess ethanol by distillation.
-
Cool the resulting mixture. White crystals of 2-(morpholin-4-yl)acetohydrazide will precipitate.
-
Collect the crystals by filtration and recrystallize from ethanol to achieve high purity.
-
Confirm the structure using spectral methods (FTIR, ¹H-NMR, ¹³C-NMR).[10][11]
-
Causality: The choice of a base like triethylamine in Step 1 is crucial to neutralize the HCl formed during the nucleophilic substitution reaction, driving the reaction to completion. The subsequent hydrazinolysis in Step 2 is a standard and efficient method for converting esters to hydrazides.
Comparative Biological Activity
The true test of these scaffolds lies in their biological performance. While direct head-to-head studies comparing identically substituted derivatives are rare, we can synthesize findings from various studies to draw meaningful comparisons. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Antimicrobial Performance Data
The following table summarizes representative MIC data for derivatives from both classes against various pathogens. Lower MIC values indicate higher potency.
| Compound/Derivative Class | Organism | MIC (µg/mL) | Source/Reference |
| Isoniazid (Reference) | M. tuberculosis H37Rv | 0.02 - 0.06 | Standard Literature Value |
| Isoniazid Hydrazone Derivatives | M. tuberculosis (INH-Resistant) | 0.12 - >250 | [12][13] |
| Isoniazid Hydrazone Derivative (IP11) | M. tuberculosis (INH-Resistant, katG mutation) | 1.56 | [5] |
| Isoniazid Hydrazone Derivative (IP11) | M. tuberculosis (INH-Resistant, inhA mutation) | 0.78 | [5] |
| 2-Acetohydrazide Derivative (6d) | S. aureus (Gram-positive) | 6.25 | [14] |
| 2-Acetohydrazide Derivative (6d) | E. coli (Gram-negative) | 12.5 | [14] |
| 2-[(pyrimidin-2-yl)thio]acetohydrazide Derivative (3l) | S. aureus | 7.8 | [15] |
| 2-[(pyrimidin-2-yl)thio]acetohydrazide Derivative (3l) | E. coli | 15.62 | [15] |
| Ciprofloxacin (Reference Antibiotic) | S. aureus / E. coli | < 1 - 2 | Standard Literature Value |
Analysis of Experimental Data:
-
Potency against M. tuberculosis : Isoniazid itself remains exceptionally potent against susceptible strains. However, many of its hydrazone derivatives show a significant drop in activity. The true value of INH-hydrazones lies in their ability to overcome resistance. For example, compound IP11 retains substantial activity against INH-resistant strains with both katG and inhA mutations, demonstrating that structural modification can successfully bypass key resistance mechanisms.[5]
-
Broad-Spectrum Activity : Derivatives of this compound and other acetohydrazides have been extensively tested against a broader range of common bacterial pathogens.[14][16] While generally less potent than dedicated broad-spectrum antibiotics like ciprofloxacin, compounds like 6d show promising activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[14]
-
Structure-Activity Relationship (SAR) : For both classes, derivatization into hydrazones is a proven strategy to modulate activity.[3][17] Studies consistently show that the nature of the aldehyde or ketone used for condensation dramatically impacts the resulting antimicrobial profile. Electron-withdrawing groups on the aromatic ring of the hydrazone moiety often enhance antimicrobial potential.[14]
Conclusion and Future Perspectives
This guide illuminates the distinct yet complementary roles of this compound and isonicotinic acid hydrazide derivatives in drug discovery.
-
Isonicotinic Acid Hydrazide (Isoniazid) derivatives remain a highly relevant and powerful tool, specifically in the fight against tuberculosis. Their development path is intrinsically linked to overcoming resistance to the parent drug, isoniazid. Future research should focus on designing hydrazones that are either poor substrates for KatG or that can inhibit alternative essential pathways in M. tuberculosis. The success of derivatives active against inhA-mutant strains highlights the potential of targeting the original pathway with modified molecules.[5]
-
This compound derivatives represent a more versatile scaffold for developing agents against a broader spectrum of pathogens. The morpholine ring offers favorable pharmacokinetic properties, and the lack of a required activation step provides a crucial advantage against resistant strains that have altered metabolic pathways. The challenge for this class is to improve potency to a level comparable with established broad-spectrum antibiotics.
For the drug development professional, the choice between these scaffolds depends entirely on the therapeutic goal. For a dedicated anti-TB program, iterating on the isoniazid structure is a clinically validated approach. For a program seeking novel antibacterial agents with broad applicability and a favorable resistance profile, the this compound scaffold provides a more promising and flexible starting point.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 17. mdpi.com [mdpi.com]
A Researcher's Guide to Replicating the Synthesis and Biological Evaluation of 2-Morpholin-4-ylacetohydrazide Derivatives
This guide provides a comprehensive, in-depth comparison of methodologies for synthesizing and evaluating the biological activities of 2-morpholin-4-ylacetohydrazide derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers detailed protocols, explains the rationale behind experimental choices, and presents comparative data to ensure scientific rigor and reproducibility.
Introduction: The Significance of Morpholine-Based Hydrazides
Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities. The incorporation of a morpholine ring, a privileged heterocyclic structure, often imparts favorable physicochemical properties to drug candidates, including enhanced solubility and metabolic stability. When combined with a hydrazide-hydrazone moiety, these compounds exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties.[1][2] The hydrazide-hydrazone group (–NH–N=CH–) is a key pharmacophore that contributes to the biological activity of these molecules, often through mechanisms like the inhibition of essential microbial enzymes or the induction of apoptosis in cancer cells.[2][3] This guide focuses on the synthesis and comparative biological testing of this compound derivatives, providing a practical framework for their replication and further investigation.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a multi-step process that begins with the synthesis of the core hydrazide, which is then condensed with various aldehydes or ketones to yield the final hydrazone derivatives.
Step 1: Synthesis of Ethyl 2-morpholinoacetate (1)
The initial step involves the reaction of morpholine with ethyl chloroacetate. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.[4]
-
Rationale: Benzene is often used as a solvent due to its ability to form an azeotrope with water, which can be removed to drive the reaction to completion. Triethylamine acts as a non-nucleophilic base, preventing side reactions.
Step 2: Synthesis of this compound (2)
The ester intermediate (1) is then converted to the corresponding hydrazide (2) via hydrazinolysis.[5][6] This is achieved by reacting the ester with hydrazine hydrate.
-
Rationale: An excess of hydrazine hydrate is used to ensure the complete conversion of the ester. Ethanol is a suitable solvent as it readily dissolves both reactants.
Step 3: Synthesis of Hydrazone Derivatives (3a-c)
The final step is the condensation of this compound (2) with various aromatic aldehydes or ketones to form the desired hydrazone derivatives.[2] A catalytic amount of glacial acetic acid is typically added to facilitate the reaction.
-
Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. The reaction is monitored by Thin Layer Chromatography (TLC) to determine its completion.[2]
General workflow for the synthesis of 2-morpholin-4-ylacetohydrazone derivatives.
Characterization of Synthesized Compounds
The structure and purity of the synthesized compounds must be confirmed using various analytical techniques.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[9][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds.[7]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.[8]
-
Elemental Analysis: Determines the elemental composition of the synthesized compounds.[10]
-
Melting Point and Thin-Layer Chromatography (TLC): Used to assess the purity of the compounds.[9]
Table 1: Representative Characterization Data for a Synthesized this compound Derivative
| Compound | Molecular Formula | MW | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3a | C₁₉H₁₇FN₄O₃S | 400.43 | 85 | 210-212 | 2.50 (t, 4H, morpholine), 3.75 (t, 4H, morpholine), 4.20 (s, 2H, CH₂), 7.0-8.2 (m, 9H, Ar-H), 11.5 (s, 1H, NH) | 53.5, 66.8, 115.8, 122.5, 128.9, 130.1, 132.4, 148.9, 162.5, 168.2 |
Note: The data presented here is hypothetical and for illustrative purposes. Actual data will vary based on the specific derivative synthesized.
Part 2: Biological Testing of this compound Derivatives
The synthesized compounds are typically screened for their antimicrobial and anticancer activities using established in vitro assays.
Antimicrobial Activity Screening
The antimicrobial efficacy of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[11][12][13]
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[13]
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium.[2][11]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[13]
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[11]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]
Workflow for antimicrobial susceptibility testing using the broth microdilution method.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference Drug (MIC) |
| 3a | 8 | 16 | 32 | Ciprofloxacin (2) |
| 3b | 4 | 8 | 16 | Fluconazole (8) |
| 3c | 16 | 32 | 64 |
Note: The data presented here is hypothetical and for illustrative purposes. Lower MIC values indicate higher antimicrobial activity.[14][15][16]
In Vitro Anticancer Activity Screening
The cytotoxic potential of the synthesized compounds against various cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[18]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[19]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[20] The intensity of the purple color is proportional to the number of viable cells.[18]
References
- 1. turkjps.org [turkjps.org]
- 2. benchchem.com [benchchem.com]
- 3. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. atcc.org [atcc.org]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Morpholin-4-ylacetohydrazide
In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel chemical entities demands a protocol built not on assumption, but on a rigorous, evidence-based understanding of potential hazards. This guide provides essential, immediate safety and logistical information for handling 2-Morpholin-4-ylacetohydrazide, a compound of interest in drug discovery.
This document is structured to provide a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols from authoritative bodies like the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
Based on the data for its hydrochloride salt, this compound should be treated as a hazardous substance with the following potential risks:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact[1].
-
Serious Eye Damage: Poses a significant risk of causing serious, potentially irreversible, damage if it comes into contact with the eyes[1].
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[1][2].
All handling of this compound must be preceded by a risk assessment specific to the planned procedure. This assessment should consider the quantity of the substance being used, the potential for aerosol generation, and the duration of the task.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound. Adherence to these guidelines is mandatory.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols that can cause severe eye damage[3][4][5]. Goggles must be worn at all times; a face shield provides an additional layer of protection and is required when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is required. | Provides a barrier against a substance that is a known skin irritant[4]. The outer glove should be placed over the cuff of the lab coat, and the inner glove underneath[3]. Gloves must be changed immediately if contaminated, torn, or punctured. Never wear gloves outside of the laboratory area. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination[3][4]. A certified flame-resistant lab coat may be used for handling small quantities, but a disposable gown is preferred to prevent cross-contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or higher, as determined by risk assessment. | Required when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation[4][5]. A full-face respirator may be necessary for spill cleanup or when handling large quantities. |
Safe Handling Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow must be followed.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation and Planning:
-
Before any work begins, ensure that a certified chemical fume hood is available and functioning correctly[6].
-
Assemble all necessary PPE and inspect it for any defects[6].
-
Clearly locate the nearest eyewash station and safety shower.
-
Do not eat, drink, smoke, or apply cosmetics in the laboratory area[3][7].
-
-
Donning PPE:
-
Put on the disposable gown or lab coat, ensuring it is fully fastened.
-
If required, don your respirator, ensuring a proper fit-check is performed.
-
Put on safety goggles, followed by a face shield if the risk assessment requires it.
-
Don the first pair of gloves, tucking them under the cuff of your gown.
-
Don the second, outer pair of gloves, pulling them over the cuff of the gown[3].
-
-
Handling the Chemical:
-
All manipulations, including weighing and solution preparation, must occur within a chemical fume hood to control exposure to dust and vapors[6].
-
When weighing the solid, use a spatula and handle it gently to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the chemical tightly closed when not in use[2].
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[2][5][7].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes[2]. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[2].
-
Small Spill (inside fume hood): Use an appropriate chemical spill kit to absorb the material. Decontaminate the area and place all cleanup materials into a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Guidance
-
Collection:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated wipes, must be collected in a designated, clearly labeled hazardous solid waste container[8].
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Ensure all waste containers are kept securely closed except when adding waste.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations[2][7].
-
By adhering to these rigorous, procedurally-driven safety protocols, you build a foundation of trust and integrity in your research. This guide serves not merely as a set of instructions, but as a commitment to a culture of safety that protects you, your colleagues, and the future of your scientific endeavors.
References
- 1. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
